molecular formula C6H9N3 B094213 3,6-Dimethylpyridazin-4-amine CAS No. 1073-36-5

3,6-Dimethylpyridazin-4-amine

Cat. No.: B094213
CAS No.: 1073-36-5
M. Wt: 123.16 g/mol
InChI Key: YYLLDNULVPDUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Researchers can source 3,6-Dimethylpyridazin-4-amine, a chemical compound of interest in medicinal and organic chemistry. A detailed description of its main applications, research value, and mechanism of action would be inserted here once specific scientific literature and data are available. For example, if it were a catalyst like the related compound 4-Dimethylaminopyridine (DMAP), its role in accelerating specific reactions would be detailed . Similarly, if it possessed biological activity, its potential as a scaffold for pharmaceutical development and its molecular interactions would be explained. The physical and chemical properties, such as melting point, solubility, and CAS number, would also be listed to aid researchers in their experimental planning. This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3,6-dimethylpyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-3-6(7)5(2)9-8-4/h3H,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLLDNULVPDUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291411
Record name 3,6-dimethylpyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073-36-5
Record name NSC75282
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-dimethylpyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Dimethylpyridazin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,6-Dimethylpyridazin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its fundamental molecular properties, explore plausible synthetic pathways with detailed protocols, and discuss its relevance and potential applications within the landscape of modern drug development. This document is intended to serve as a valuable resource, grounded in scientific literature, for professionals engaged in chemical synthesis and pharmaceutical research.

Core Molecular Profile

3,6-Dimethylpyridazin-4-amine is a substituted pyridazine, a class of nitrogen-containing heterocycles known for its diverse pharmacological activities.[1] The core molecular and physical characteristics of this compound are fundamental to its application in synthesis and drug design.

Molecular Formula and Weight

The chemical identity of 3,6-Dimethylpyridazin-4-amine is defined by its molecular formula and corresponding molecular weight.

PropertyValueSource
Molecular FormulaC₆H₉N₃[2]
Molecular Weight123.16 g/mol [2]
CAS Number1073-36-5[2]
Chemical Structure

The structural arrangement of atoms dictates the molecule's reactivity and its ability to interact with biological targets.

Caption: 2D structure of 3,6-Dimethylpyridazin-4-amine.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A logical and field-proven approach would involve a two-stage process: first, the synthesis of a suitable 4-substituted-3,6-dimethylpyridazine intermediate, followed by amination. A highly probable route starts from 3,6-dimethylpyridazin-4-ol (which exists in tautomeric equilibrium with 3,6-dimethyl-1H-pyridazin-4-one).

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amination A 3,6-Dimethylpyridazin-4-ol B 4-Chloro-3,6-dimethylpyridazine A->B  POCl₃ or SOCl₂   C 3,6-Dimethylpyridazin-4-amine B->C  NH₃ (aq or gas)    Pressure, Heat  

Sources

Unlocking New Therapeutic Avenues: A Technical Guide to Pyridazinamine Compounds and Their Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the therapeutic potential of pyridazinamine-based compounds, with a primary focus on their role as kinase inhibitors in oncology. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental protocols. We will delve into the core molecular targets, the rationale behind their selection, and the methodologies required to validate and advance these promising chemical entities.

I. The Pyridazinamine Scaffold: A Privileged Structure in Kinase Inhibition

The pyridazinamine core is a heterocyclic motif that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural geometry allow it to form key interactions within the ATP-binding pocket of various protein kinases. This has led to the development of numerous potent and selective kinase inhibitors, some of which have progressed to clinical use. The versatility of the pyridazinamine ring system allows for substitutions at multiple positions, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

The primary mechanism of action for most pyridazinamine-based kinase inhibitors is ATP-competitive inhibition. By occupying the ATP-binding site, these compounds prevent the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis.

II. Key Kinase Targets of Pyridazinamine Compounds in Oncology

Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyridazinamine derivatives have shown significant promise in inhibiting several key oncogenic kinases.

A. c-Met: A Driver of Tumor Growth and Metastasis

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade involved in cell growth, migration, and invasion. Aberrant c-Met signaling is implicated in a wide range of human cancers, making it a critical target for cancer therapy.[1][2] Pyridazinone-containing compounds have been identified as potent inhibitors of c-Met.[3]

Activation of c-Met leads to the phosphorylation of downstream signaling molecules, including those in the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyridazinamine Inhibitor Inhibitor->cMet

Caption: The HGF/c-Met signaling pathway and its inhibition.

B. VEGFR: A Key Regulator of Angiogenesis

Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a primary mediator of angiogenesis, the formation of new blood vessels.[4] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR-2 a crucial target for anti-cancer therapies.[4] Pyridine and pyridazine derivatives have been successfully developed as VEGFR-2 inhibitors.[1][5][6]

Binding of VEGF to VEGFR-2 on endothelial cells initiates a signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels.

VEGFR_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Inhibitor Pyridazinamine Inhibitor Inhibitor->VEGFR2

Caption: The VEGF/VEGFR-2 signaling pathway in angiogenesis.

C. FGFR: A Target in Cancers with Aberrant FGF Signaling

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases plays a vital role in cell proliferation, differentiation, and migration.[7] Genetic alterations in FGFRs are found in various cancers, leading to constitutive activation of the receptor and uncontrolled cell growth.[7] Several pyridopyrimidine and related heterocyclic compounds have been developed as potent FGFR inhibitors.[8][9]

Ligand-induced dimerization and activation of FGFRs lead to the activation of multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, promoting tumorigenesis.

FGFR_pathway FGF FGF FGFR FGFR FGF->FGFR RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT Tumor_Growth Tumor Growth RAS_MAPK->Tumor_Growth PI3K_AKT->Tumor_Growth Inhibitor Pyridazinamine Inhibitor Inhibitor->FGFR

Caption: The FGF/FGFR signaling pathway in tumorigenesis.

III. Quantitative Analysis of Pyridazinamine-Based Kinase Inhibitors

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for representative pyridazine and pyrimidine-based compounds against key oncogenic kinases.

Compound ClassTarget KinaseRepresentative IC50 Values (nM)Reference
Pyridine/Pyrimidinec-Met2 - 80[2][10]
PyridineVEGFR-2120 - 130[6]
Pyrazine/PyrimidineFGFR2/FGFR3600 / 480[8]
PyridazinoneVEGFR-292.2% inhibition at 10 µM[5]
Pyrazolo[3,4-b]pyridinec-Met4.27 - 7.95[11]

IV. Experimental Protocols for Target Validation

A critical aspect of drug discovery is the rigorous validation of a compound's activity against its intended target. The following protocols outline standard methodologies for assessing the efficacy of pyridazinamine-based kinase inhibitors.

A typical workflow for evaluating a novel pyridazinamine compound involves initial in vitro kinase assays to determine its potency and selectivity, followed by cell-based assays to confirm its activity in a biological context.

experimental_workflow Start Novel Pyridazinamine Compound InVitro In Vitro Kinase Assay (e.g., TR-FRET, AlphaLISA) Start->InVitro Selectivity Kinase Selectivity Profiling InVitro->Selectivity CellBased Cell-Based Assays Selectivity->CellBased Phospho Phospho-Protein Western Blot CellBased->Phospho Proliferation Cell Proliferation Assay (MTT) CellBased->Proliferation Lead Lead Candidate Phospho->Lead Proliferation->Lead

Caption: A streamlined workflow for kinase inhibitor validation.

A. In Vitro Kinase Assays

These assays measure the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

  • Reagent Preparation: Prepare assay buffer, kinase, fluorescein-labeled substrate, and ATP solution.

  • Reaction Setup: In a microplate, add the kinase, pyridazinamine compound (at various concentrations), and the fluorescein-labeled substrate.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate for 1 hour at room temperature.[12]

  • Stop Reaction & Detection: Add a solution containing EDTA to stop the reaction and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[12]

  • Data Acquisition: Incubate for at least 30 minutes at room temperature and read the plate on a TR-FRET compatible plate reader.[12]

  • Data Analysis: Calculate the TR-FRET ratio (acceptor signal/donor signal) and determine the IC50 value of the compound.

  • Reagent Preparation: Prepare kinase, biotinylated substrate, ATP, and the pyridazinamine compound.

  • Kinase Reaction: In a microplate, combine the kinase, compound, biotinylated substrate, and ATP. Incubate to allow phosphorylation.

  • Detection: Add a mixture of streptavidin-coated Donor beads and anti-phospho-specific antibody-conjugated Acceptor beads.

  • Incubation: Incubate the plate in the dark to allow for bead-analyte complex formation.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Determine the IC50 value by plotting the AlphaLISA signal against the compound concentration.

B. Cell-Based Assays

These assays assess the effect of the compound on kinase activity and downstream signaling within a cellular environment.

  • Cell Culture and Treatment: Culture cancer cells known to have activated the target kinase. Treat the cells with the pyridazinamine compound at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.[13]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein or a downstream substrate overnight at 4°C.[13]

  • Washing and Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities to determine the dose-dependent inhibition of protein phosphorylation.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyridazinamine compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

V. Beyond Kinases: Other Therapeutic Targets

While kinases are the predominant targets, the pyridazine and related heterocyclic scaffolds have shown activity against other classes of therapeutic targets, highlighting their versatility.

  • Dihydrofolate Reductase (DHFR): Some pyridopyrimidine derivatives have been identified as inhibitors of DHFR, an enzyme crucial for DNA synthesis, suggesting their potential as anti-infective and anti-cancer agents.

  • Phosphodiesterases (PDEs): Pyridazinone-based molecules have been reported to inhibit PDEs, which are involved in cardiovascular and inflammatory signaling pathways.

  • Monoamine Oxidase (MAO): The approved drug Minaprine, containing a 3-aminopyridazine core, acts as an MAO inhibitor, indicating the potential of this scaffold in treating neurological disorders.[14]

VI. Conclusion and Future Directions

The pyridazinamine scaffold and its related heterocyclic structures represent a highly fruitful area for drug discovery, particularly in the realm of oncology. Their proven ability to potently and selectively inhibit a range of therapeutically relevant kinases has led to the development of several successful drugs. The experimental frameworks provided in this guide offer a robust starting point for researchers aiming to identify and validate novel pyridazinamine-based compounds.

Future research in this field will likely focus on:

  • Developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities.

  • Exploring novel pyridazinamine derivatives for activity against emerging and less-explored therapeutic targets.

  • Utilizing structure-based drug design and computational modeling to rationally design compounds with enhanced potency and drug-like properties.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Eurofins Discovery. (n.d.). Kinase Assays. Retrieved from [Link]

  • Jung, M., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • Aghalari, Z., et al. (2021). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. DARU Journal of Pharmaceutical Sciences.
  • Saeed, A., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules.
  • Li, D., et al. (2017). Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Hinterneder, J. (n.d.).
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Omega.
  • ResearchGate. (n.d.). IC50 values against c-Met kinase. Retrieved from [Link]

  • Aghalari, Z., et al. (2021). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. DARU Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). IC 50 values of the selected compounds against FGFR1 $ 4 kinases and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase selectivity profile of 10h. Retrieved from [Link]

  • Wells, C., et al. (2021).
  • Zhang, Y., et al. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules.
  • National Center for Biotechnology Information. (n.d.). Computational Insights into VEGFR1 Inhibitors: Redefining Cancer Treatment through Dual-Targeted Therapy. Retrieved from [Link]

  • BenchChem. (2025).
  • Ghorab, M. M., et al. (2016). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Archiv der Pharmazie.
  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Retrieved from [Link]

  • PerkinElmer. (n.d.). AlphaLISA Assay Development Guide.
  • ResearchGate. (n.d.). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. Retrieved from [Link]

  • Wang, W., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules.
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of potential FGFR3 inhibitors via QSAR, pharmacophore modeling, virtual screening and molecular docking studies against bladder cancer. Retrieved from [Link]

  • Abouzid, K. M., et al. (2021).
  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • Al-Issa, S. A., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • El-Naggar, M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie.
  • National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • ChemRxiv. (n.d.). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]

  • MDPI. (n.d.). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) for 3,6-Dimethylpyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3,6-Dimethylpyridazin-4-amine

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

3,6-Dimethylpyridazin-4-amine is a heterocyclic organic compound belonging to the pyridazine class of molecules. Pyridazine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, analgesic, and cardiovascular effects. The precise structural elucidation of such compounds is a critical first step in any research and development pipeline, ensuring the identity and purity of the molecule before further studies are undertaken.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,6-Dimethylpyridazin-4-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While comprehensive experimental data for this specific molecule is not widely published, this guide synthesizes data from analogous structures and first principles to provide a robust predictive analysis. It is designed for researchers, scientists, and drug development professionals, offering not just the predicted data, but also the underlying principles, detailed experimental protocols for data acquisition, and a guide to interpretation.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 3,6-Dimethylpyridazin-4-amine, with the systematic numbering used for NMR assignments, is presented below. The key structural features that will influence the spectroscopic data are the pyridazine ring, the two methyl groups, and the amine group.

Figure 1: Structure of 3,6-Dimethylpyridazin-4-amine with numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.70Singlet1HH-5The lone aromatic proton on the pyridazine ring. Its chemical shift is influenced by the electron-donating amine group and the ring nitrogens.
~ 4.50Broad Singlet2H-NH₂The protons of the primary amine. The chemical shift can be variable and the peak is often broad due to quadrupole broadening and exchange with trace amounts of water.
~ 2.55Singlet3HCH₃ at C-6Methyl group adjacent to a ring nitrogen.
~ 2.30Singlet3HCH₃ at C-3Methyl group adjacent to a ring nitrogen and ortho to the amine group.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 160C-6Carbon bearing a methyl group and adjacent to a ring nitrogen.
~ 155C-3Carbon bearing a methyl group and adjacent to a ring nitrogen.
~ 150C-4Carbon attached to the electron-donating amine group, resulting in a downfield shift.
~ 115C-5The only carbon in the ring bonded to a hydrogen.
~ 22CH₃ at C-6Methyl carbon.
~ 20CH₃ at C-3Methyl carbon.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3,6-Dimethylpyridazin-4-amine.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with the following typical parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 2 seconds

      • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum with the following typical parameters:

      • Pulse Program: zgpg30

      • Number of Scans: 1024 or more (as carbon is less sensitive)

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2 seconds

      • Spectral Width: 240 ppm

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

Data Interpretation

The key to confirming the structure of 3,6-Dimethylpyridazin-4-amine from the NMR data is to match the observed signals with the predicted signals. The presence of a single aromatic proton, two distinct methyl singlets, and a broad amine signal in the ¹H NMR spectrum, along with four aromatic carbon signals and two aliphatic carbon signals in the ¹³C NMR spectrum, would provide strong evidence for the proposed structure.

G cluster_workflow NMR Spectroscopic Workflow A Sample Preparation (5-10 mg in CDCl3) B Instrument Setup (Lock, Tune, Shim) A->B C Data Acquisition (1H and 13C Spectra) B->C D Data Processing (FT, Phasing, Calibration) C->D E Structural Elucidation D->E

Figure 2: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450 - 3300MediumN-H stretchPrimary Amine (-NH₂)
3100 - 3000WeakC-H stretchAromatic C-H
2980 - 2850MediumC-H stretchMethyl (-CH₃)
1650 - 1580StrongC=C and C=N stretchPyridazine Ring
1640 - 1560MediumN-H bendPrimary Amine (-NH₂)
1470 - 1430MediumC-H bendMethyl (-CH₃)
1300 - 1000Medium-StrongC-N stretchAryl-Amine
Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation:

    • Place a small amount (1-2 mg) of solid 3,6-Dimethylpyridazin-4-amine directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

  • Data Acquisition:

    • Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum of %Transmittance vs. Wavenumber is ready for interpretation.

Data Interpretation

The IR spectrum should clearly show the presence of the primary amine group (N-H stretching and bending), the aromatic pyridazine ring (C=C and C=N stretching), and the methyl groups (C-H stretching and bending). The combination of these bands is characteristic of the 3,6-Dimethylpyridazin-4-amine structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺•): m/z = 123.0851 (calculated for C₆H₉N₃)

    • The molecular ion peak should be reasonably abundant.

  • Key Fragmentation Patterns:

    • Loss of a methyl group (-CH₃): m/z = 108. This would be a very common fragmentation pathway.

    • Loss of HCN: m/z = 96. A common fragmentation for nitrogen-containing heterocyclic rings.

    • Loss of N₂: m/z = 95. Fragmentation of the pyridazine ring.

parent [M]+• m/z = 123 frag1 [M-CH3]+ m/z = 108 parent->frag1 - •CH3 frag2 [M-HCN]+• m/z = 96 parent->frag2 - HCN frag3 [M-N2]+• m/z = 95 parent->frag3 - N2

Figure 3: Predicted major fragmentation pathways for 3,6-Dimethylpyridazin-4-amine in EI-MS.

Experimental Protocol for MS Data Acquisition (EI-GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Instrument Setup (GC-MS):

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C

      • Column: A standard non-polar column (e.g., HP-5ms).

      • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40 - 400.

      • Source Temperature: 230 °C.

  • Data Acquisition:

    • Inject 1 µL of the sample solution into the GC-MS.

    • The GC will separate the compound from any impurities, and the MS will acquire spectra across the eluting peak.

  • Data Processing:

    • Extract the mass spectrum from the apex of the GC peak corresponding to the compound.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the observed m/z values with the predicted values.

Data Interpretation

The primary goal is to find the molecular ion peak at the calculated m/z of 123.0851 (for high-resolution MS) or 123 (for low-resolution MS). The presence of this peak, along with the predicted fragment ions, provides strong confirmation of the molecular weight and aspects of the structure of 3,6-Dimethylpyridazin-4-amine.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 3,6-Dimethylpyridazin-4-amine. By combining the detailed information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, researchers can be highly confident in the identity and purity of their synthesized compound. This multi-technique approach is a cornerstone of modern chemical analysis and is essential for the advancement of research in fields such as medicinal chemistry.

References

  • Helvetica Chimica Acta. (1956). Synthesen in der Pyridazinreihe. 14. Mitteilung. Über die Herstellung von 3,6-Dimethyl-4-aminopyridazin. [Link]

  • Molecules. (2017). A Review on the Synthesis and Properties of Pyridazine Derivatives. [Link]

An In-depth Technical Guide to the Solubility of 3,6-Dimethylpyridazin-4-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 3,6-dimethylpyridazin-4-amine in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of solubility for applications in medicinal chemistry, process development, and formulation science.

Introduction: The Significance of 3,6-Dimethylpyridazin-4-amine and Its Solubility

3,6-Dimethylpyridazin-4-amine is a heterocyclic amine with a pyridazine core, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The solubility of this compound is a critical physicochemical parameter that governs its behavior in both chemical reactions and biological systems. In the context of drug discovery and development, solubility profoundly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy.[1][2] Poor aqueous solubility is a major hurdle in the development of new chemical entities, often necessitating higher doses to achieve therapeutic concentrations.[1] Furthermore, understanding the solubility in organic solvents is paramount for designing efficient synthesis, purification, and formulation processes.

This guide will delve into the theoretical underpinnings of solubility, provide a robust experimental framework for its determination, and discuss the interpretation and application of solubility data.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions. The overall polarity of an organic molecule is a balance of its non-polar and polar regions.

For 3,6-dimethylpyridazin-4-amine, the key structural features influencing its solubility are:

  • The Pyridazine Ring: A polar heterocyclic system containing two nitrogen atoms capable of hydrogen bonding.

  • The Amine Group (-NH2): A primary amine that is a strong hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity.

  • The Methyl Groups (-CH3): Two non-polar alkyl substituents that contribute to the lipophilicity of the molecule.

The interplay of these functional groups will dictate the compound's affinity for different organic solvents. Aliphatic amines generally exhibit good solubility in polar organic solvents.[4] Aromatic amines are typically more soluble in aromatic solvents, while aliphatic amines show greater solubility in aliphatic solvents.[5]

The solubility of amines can also be influenced by their basicity, allowing them to be dissolved in dilute acidic solutions through the formation of water-soluble salts.[4]

Experimental Determination of Solubility

A precise and reproducible method for determining solubility is crucial. The synthetic method, coupled with a laser monitoring observation technique, is a widely accepted approach for obtaining accurate solid-liquid equilibrium data.[6][7]

Materials and Equipment
  • 3,6-Dimethylpyridazin-4-amine: Of high purity, characterized by techniques such as NMR, HPLC, and melting point analysis.

  • Organic Solvents: A range of analytical grade solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, toluene, and n-heptane).

  • Jacketed Glass Vessel: With a magnetic stirrer and a temperature-controlled circulator.

  • Laser Monitoring System: To detect the dissolution of the solid phase.

  • Analytical Balance: For accurate weighing of the solute and solvent.

  • Calibrated Thermometer: To monitor the temperature of the solution.

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility using the synthetic method.

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Acquisition A Weigh a precise amount of 3,6-dimethylpyridazin-4-amine B Add a known volume of the selected organic solvent A->B Combine in a jacketed vessel C Heat the mixture at a controlled rate with stirring B->C D Monitor the solution clarity using a laser system C->D E Record the temperature at which the last solid particle dissolves (the saturation temperature) D->E Endpoint detection F Repeat the measurement at different solute concentrations E->F Iterate for multiple data points G Generate a solubility curve (solubility vs. temperature) F->G Plot the results

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation: Accurately weigh a specific amount of 3,6-dimethylpyridazin-4-amine and transfer it to the jacketed glass vessel.

  • Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vessel.

  • Heating and Stirring: Begin stirring the mixture at a constant rate and gradually increase the temperature of the circulating bath at a controlled rate (e.g., 0.1-0.5 K/min).

  • Dissolution Monitoring: Continuously monitor the solution with the laser monitoring system. The intensity of the transmitted laser light will increase as the solid dissolves.

  • Endpoint Determination: The temperature at which the last solid particle disappears, and the laser signal stabilizes at its maximum, is recorded as the saturation temperature for that specific concentration.

  • Data Collection: Repeat this procedure for several different concentrations of the solute in the same solvent to obtain solubility data over a range of temperatures.[6][7]

Data Analysis and Modeling

The experimental solubility data (mole fraction solubility, x, at different temperatures, T) can be correlated using thermodynamic models. The modified Apelblat equation and the λh (Buchowski) equation are commonly used for this purpose.[6][7]

Modified Apelblat Equation:

ln(x) = A + B/T + C ln(T)

Where A, B, and C are empirical parameters determined by fitting the experimental data.

λh Equation:

ln[1 + (λ(1-x))/(x)] = λh(1/T - 1/Tm)

Where λ and h are model parameters, and Tm is the melting point of the solute.

These models allow for the interpolation of solubility at temperatures not experimentally measured and can provide insights into the thermodynamic properties of the dissolution process.

Expected Solubility Profile and Discussion

Based on the structure of 3,6-dimethylpyridazin-4-amine, a qualitative solubility profile can be predicted.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe -NH2 and pyridazine nitrogens can form strong hydrogen bonds with the hydroxyl group of the solvent.
Polar Aprotic Acetone, THF, Ethyl AcetateModerate to HighThe polar nature of these solvents can interact with the polar pyridazine ring and amine group, but the absence of a hydrogen-donating group may limit solubility compared to protic solvents.
Non-polar Toluene, n-HeptaneLowThe overall polarity of 3,6-dimethylpyridazin-4-amine is likely too high for significant dissolution in non-polar solvents. The non-polar methyl groups will have some affinity, but this is likely outweighed by the polar functional groups.

The solubility is expected to increase with rising temperature in all solvents, as dissolution is typically an endothermic process.[6][7]

Applications in Drug Development

A comprehensive understanding of the solubility of 3,6-dimethylpyridazin-4-amine in organic solvents is critical for several stages of drug development:

  • Process Chemistry: The selection of appropriate solvents for synthesis, work-up, and crystallization is guided by solubility data. This ensures high reaction yields, efficient purification, and control over the crystalline form of the final product.

  • Formulation Development: Solubility data is essential for developing various dosage forms. For oral formulations, understanding solubility in biorelevant media is crucial. For parenteral formulations, solubility in pharmaceutically acceptable co-solvents is a key consideration.

  • Preclinical Studies: In early-stage in vitro and in vivo studies, compounds are often dissolved in organic solvents like DMSO before being diluted in aqueous media. Poor solubility can lead to precipitation and inaccurate results.[8]

Conclusion

References

  • PubChem. 3,6-Dimethylpyridazin-4-ol. National Center for Biotechnology Information. [Link]

  • ResearchGate. 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Organic Syntheses. 4-amino-2,6-dimethylpyrimidine. [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

  • Google Patents. WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • Molecules. The Importance of Solubility for New Drug Molecules. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • ResearchGate. The Importance of Solubility for New Drug Molecules. [Link]

  • Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]

  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

  • Wikipedia. 4-Dimethylaminopyridine. [Link]

  • Quora. Are amines soluble in organic solvents?. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]

  • LibreTexts Chemistry. 24.2: Structure and Properties of Amines. [Link]

Sources

Methodological & Application

The Strategic Application of 3,6-Dimethylpyridazin-4-amine Scaffolds via Suzuki Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Core in Modern Drug Discovery

The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique electronic properties, characterized by the adjacent nitrogen atoms, impart specific dipole moments, hydrogen bonding capabilities, and metabolic stability to parent molecules. These features have rendered pyridazine derivatives potent agents in therapeutic areas ranging from oncology to neurodegenerative diseases. Among the vast library of pyridazine-based building blocks, 3,6-Dimethylpyridazin-4-amine stands out as a particularly versatile synthon. Its strategic functionalization allows for the exploration of chemical space around a core that is both synthetically tractable and medicinally relevant.

The Suzuki-Miyaura cross-coupling reaction represents one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds in contemporary organic synthesis.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool for the construction of complex molecular architectures.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3,6-Dimethylpyridazin-4-amine in Suzuki coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into overcoming common challenges associated with the coupling of this electron-rich heteroaromatic amine.

Mechanistic Considerations for Suzuki Coupling of Pyridazine Scaffolds

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl or heteroaryl halide to a Pd(0) complex. For the purpose of this guide, we will consider the coupling of a boronic acid to a halogenated precursor, such as 4-Chloro-3,6-dimethylpyridazine. The electron-deficient nature of the pyridazine ring can facilitate this step.[4] The Pd(0) catalyst inserts into the carbon-halogen bond, forming a Pd(II) intermediate.

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the Pd(II) complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

The presence of the amine and the pyridazine nitrogens in the substrate can present unique challenges. The Lewis basicity of these nitrogen atoms can lead to coordination with the palladium catalyst, potentially inhibiting its catalytic activity. Therefore, the selection of appropriate ligands is crucial to modulate the electronics and sterics of the palladium center, preventing catalyst deactivation and promoting the desired catalytic turnover.

Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki coupling of 4-Chloro-3,6-dimethylpyridazine with various aryl and heteroaryl boronic acids. Optimization of specific parameters may be necessary for substrates with challenging steric or electronic properties.

Protocol 1: General Suzuki Coupling of 4-Chloro-3,6-dimethylpyridazine

This protocol is optimized for a broad range of commercially available arylboronic acids.

Materials and Reagents:

  • 4-Chloro-3,6-dimethylpyridazine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-3,6-dimethylpyridazine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) in 1 mL of anhydrous 1,4-dioxane.

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 5 mL of anhydrous 1,4-dioxane and 1 mL of deionized water to the Schlenk flask. Then, add the pre-mixed catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki Coupling for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times, particularly for less reactive coupling partners.

Materials and Reagents:

  • 4-Chloro-3,6-dimethylpyridazine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Water, deionized

  • Microwave vial with a stir bar

Step-by-Step Procedure:

  • Reaction Setup: In a microwave vial, combine 4-Chloro-3,6-dimethylpyridazine (0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%), and sodium carbonate (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 3 mL of anhydrous DME and 0.5 mL of deionized water to the vial.

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-45 minutes.

  • Work-up and Purification: After cooling, work up and purify the product as described in Protocol 1.

Data Presentation: Comparative Reaction Conditions

The choice of catalyst, base, and solvent is paramount for a successful Suzuki coupling. The following table summarizes common conditions used for the coupling of challenging heteroaryl chlorides, providing a basis for optimization.

ParameterCondition ACondition BCondition C
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhos
Ligand -SPhosXPhos
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Dioxane/H₂OToluene/H₂OTHF/H₂O
Temperature 80-100 °C100-110 °CRoom Temp to 80 °C
Typical Substrates Electron-neutral arylboronic acidsSterically hindered arylboronic acidsElectron-rich/poor arylboronic acids

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider a pre-catalyst that is more air-stable.
Insufficiently anhydrous solventEnsure solvents are properly dried and stored.
Base is not effectiveTry a stronger base such as K₃PO₄ or Cs₂CO₃.
Protodeborylation of Boronic Acid Presence of excess water or acidMinimize water content. Ensure the base is adequately neutralizing any acidic species.
Prolonged reaction time at high tempMonitor the reaction closely and stop it once the starting material is consumed. Consider lower temperatures.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the reaction mixture and maintain a positive inert gas pressure.
Pd(II) species in the reactionUse a Pd(0) source or ensure complete reduction of a Pd(II) precatalyst.
Low Yields Catalyst inhibitionIncrease catalyst loading or use a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) to protect the palladium center.

graph Troubleshooting_Workflow {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Conversion in Suzuki Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Is the catalyst active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolvent [label="Are solvents anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckBase [label="Is the base strong enough?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; NewCatalyst [label="Use fresh catalyst or\n a pre-catalyst.", fillcolor="#F1F3F4", fontcolor="#202124"]; DrySolvent [label="Use freshly dried solvents.", fillcolor="#F1F3F4", fontcolor="#202124"]; StrongerBase [label="Switch to K₃PO₄ or Cs₂CO₃.", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Successful Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckCatalyst; CheckCatalyst -> NewCatalyst [label="No"]; NewCatalyst -> Success; CheckCatalyst -> CheckSolvent [label="Yes"]; CheckSolvent -> DrySolvent [label="No"]; DrySolvent -> Success; CheckSolvent -> CheckBase [label="Yes"]; CheckBase -> StrongerBase [label="No"]; StrongerBase -> Success; CheckBase -> Success [label="Yes"]; }

Figure 2. A workflow for troubleshooting low conversion in Suzuki coupling reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl and heteroaryl-aryl structures. The strategic application of this reaction to 3,6-dimethylpyridazin-4-amine precursors, such as 4-Chloro-3,6-dimethylpyridazine, opens up a vast chemical space for the development of novel small molecules with potential therapeutic applications. By understanding the underlying mechanism, carefully selecting reaction parameters, and being prepared to troubleshoot common issues, researchers can effectively leverage this powerful synthetic tool. The protocols and insights provided in this application note serve as a comprehensive resource to facilitate the successful implementation of Suzuki coupling reactions in the synthesis of novel pyridazine derivatives.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lillo, V., F. F. Huerta, and G. C. Fu. (2007). Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Chlorides Using a Tripodal Phosphine Ligand. Organic Letters 9(11), 2151-2154. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Chemler, S. R., D. Trauner, and S. J. Danishefsky. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition 40(24), 4544-4568. [Link]

  • Kotha, S., K. Lahiri, and D. Kashinath. (2002). Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron 58(48), 9633-9695. [Link]

  • Maes, B. U. W., G. L. F. Lemière, R. A. Dommisse, K. Augustyns, and A. Haemers. (2000). A new approach towards the synthesis of 3-amino-6-(hetero)arylpyridazines based on palladium catalyzed cross-coupling reactions. Tetrahedron, 56(12), 1777-1781. [Link]

  • Billingsley, K. L., K. W. Anderson, and S. L. Buchwald. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

  • Al-Zoubi, R. M., M. D. Marion, and D. R. J. Marion. (2011). Palladium-Catalyzed Cross-Coupling Reactions: A Review of the Recent Literature. Current Organic Chemistry 15(18), 3239-3264. [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Adonin, N. Y., V. V. Belyaev, and V. V. Parmon. (2012). Suzuki-Miyaura Cross-Coupling in Biphasic Systems. Kinetics and Catalysis 53(1), 1-19. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Precursors: The Role of the Precatalyst in Suzuki−Miyaura Cross-Coupling. Angewandte Chemie International Edition, 53(8), 2058–2060. [Link]

  • Thomas, A. A., and S. E. Denmark. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science 352(6283), 329-332. [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

  • Zhang, W., et al. (2014). A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. The Journal of Organic Chemistry, 79(9), 3946-3954. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • YouTube. (2024, March 22). Suzuki Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved January 26, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]

  • Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. Retrieved January 26, 2026, from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 26, 2026, from [Link]

  • YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved January 26, 2026, from [Link]

  • NIH. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved January 26, 2026, from [Link]

Sources

Application of Pyridazines in Kinase Inhibitor Synthesis: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold - A Privileged Motif in Kinase Inhibition

In the landscape of medicinal chemistry, the relentless pursuit of potent and selective kinase inhibitors has led to the exploration of a vast chemical space. Among the heterocyclic scaffolds that have proven their merit, the pyridazine ring system has emerged as a "privileged structure."[1] This six-membered aromatic heterocycle, characterized by two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an invaluable tool in the design of next-generation kinase inhibitors.[2][3]

The strategic incorporation of a pyridazine core can significantly influence a molecule's biological activity and pharmacokinetic profile. The two nitrogen atoms are capable of forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[4] Furthermore, the pyridazine moiety often serves as a bioisostere for other aromatic systems like phenyl, pyridine, pyrimidine, and pyrazine rings, allowing for fine-tuning of properties such as solubility and metabolic stability.[1] Its inherent polarity can enhance aqueous solubility, a desirable trait for drug candidates.[1] This guide provides an in-depth overview of the application of pyridazines in the synthesis of kinase inhibitors, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in the field.

Key Advantages of the Pyridazine Scaffold in Kinase Inhibitor Design:

  • Hydrogen Bonding Capability: The adjacent nitrogen atoms act as hydrogen bond acceptors, facilitating strong interactions with the kinase hinge region.[4][5]

  • Bioisosteric Replacement: Serves as a versatile substitute for other aromatic rings, enabling modulation of physicochemical and pharmacokinetic properties.[1]

  • Improved Solubility: The polar nature of the pyridazine ring can enhance the aqueous solubility of the inhibitor.[1]

  • Structural Rigidity and Planarity: The planar structure of the pyridazine ring can help in orienting substituents for optimal interaction with the target kinase.[1]

  • Synthetic Tractability: A variety of synthetic methods are available for the construction and functionalization of the pyridazine core.[4][6]

Case Study 1: Pyridazine-Based Inhibitors of Activin-Receptor-Like Kinase 5 (ALK5)

The transforming growth factor-β (TGF-β) signaling pathway plays a critical role in numerous cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.[7] Activin-receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor, is a key mediator of this pathway, making it an attractive therapeutic target.[7] Several potent and selective ALK5 inhibitors featuring a pyridazine core have been developed.[8]

Mechanism of Action and Binding Mode

Pyridazine-based ALK5 inhibitors typically function as ATP-competitive inhibitors. The pyridazine scaffold orients the molecule within the ATP-binding pocket, with the nitrogen atoms often forming hydrogen bonds with the hinge region residues. For instance, in many ALK5 inhibitors, the pyridazine core facilitates interactions that mimic the adenine portion of ATP.[7][9]

Signaling Pathway of TGF-β/ALK5

TGF_beta_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_R2 TGF-β Receptor II (Ser/Thr Kinase) TGF_beta->TGF_beta_R2 Binds ALK5 ALK5 (TGF-β Receptor I) (Ser/Thr Kinase) TGF_beta_R2->ALK5 Recruits & Phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates Pyridazine_Inhibitor Pyridazine-based ALK5 Inhibitor Pyridazine_Inhibitor->ALK5 Inhibits (ATP-competitive) p_Smad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Transcription Target Gene Transcription (e.g., Fibrosis, EMT)

Caption: TGF-β signaling pathway and the inhibitory action of pyridazine-based ALK5 inhibitors.

Synthetic Protocol: Synthesis of a 4,6-Disubstituted Pyridazine-Based ALK5 Inhibitor

This protocol is a representative example based on methodologies reported in the literature for the synthesis of pyridazine-based ALK5 inhibitors.[2][7]

Experimental Workflow

ALK5_synthesis_workflow Start Starting Materials: 3,5-dichloropyridazine (5-chloro-2-fluorophenyl)boronic acid Step1 Step 1: Suzuki-Miyaura Coupling Start->Step1 Intermediate1 Intermediate 1: 3-chloro-5-(5-chloro-2-fluorophenyl)pyridazine Step1->Intermediate1 Step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) Intermediate1->Step2 Product Final Product: Pyridazine-based ALK5 Inhibitor Step2->Product

Caption: General synthetic workflow for a disubstituted pyridazine ALK5 inhibitor.

Step 1: Suzuki-Miyaura Coupling to Synthesize 3-chloro-5-(5-chloro-2-fluorophenyl)pyridazine (Intermediate 1)

  • Reagents and Materials:

    • 3,5-dichloropyridazine

    • (5-chloro-2-fluorophenyl)boronic acid

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane

    • Water

    • Nitrogen or Argon atmosphere

  • Procedure: a. To a flame-dried round-bottom flask, add 3,5-dichloropyridazine (1.0 eq), (5-chloro-2-fluorophenyl)boronic acid (1.1 eq), and Na₂CO₃ (2.0 eq). b. Evacuate and backfill the flask with nitrogen or argon three times. c. Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). d. Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes. e. Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture. f. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS. g. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. h. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. i. Filter and concentrate the organic layer under reduced pressure. j. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Intermediate 1.

Step 2: Nucleophilic Aromatic Substitution (SNAr) to Yield the Final Product

  • Reagents and Materials:

    • Intermediate 1 (from Step 1)

    • A desired amine (e.g., 4-aminopyridine derivative)

    • Diisopropylethylamine (DIPEA) or another suitable base

    • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

    • Nitrogen or Argon atmosphere

  • Procedure: a. To a sealed tube or microwave vial, add Intermediate 1 (1.0 eq), the desired amine (1.2 eq), and a suitable base like DIPEA (2.0-3.0 eq). b. Add NMP or DMSO as the solvent. c. Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours (or using microwave irradiation at a similar temperature for 1-2 hours). Monitor the reaction by TLC or LC-MS. d. After completion, cool the reaction to room temperature and pour it into water. e. Extract the aqueous layer with ethyl acetate or dichloromethane. f. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. g. Filter and concentrate the organic layer under reduced pressure. h. Purify the crude product by column chromatography or preparative HPLC to obtain the final pyridazine-based ALK5 inhibitor.

Case Study 2: Deucravacitinib - A Pyridazine-Containing Allosteric TYK2 Inhibitor

Deucravacitinib (BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[10][11] It is approved for the treatment of moderate-to-severe plaque psoriasis.[12] The pyridazine core in deucravacitinib is crucial for its unique mechanism of action and high selectivity.

Mechanism of Action and Allosteric Inhibition

Unlike most kinase inhibitors that target the highly conserved ATP-binding site in the catalytic domain (JH1), deucravacitinib binds to the regulatory pseudokinase domain (JH2) of TYK2.[10][13] This allosteric binding locks the JH1 and JH2 domains into an inactive conformation, preventing kinase activation.[10] This novel mechanism is responsible for its high selectivity for TYK2 over other JAK family members, potentially leading to an improved safety profile.[3][10] The deuterated methyl amide group on the pyridazine ring enhances its binding to a specific pocket in the TYK2 JH2 domain.[11]

TYK2 Signaling and Deucravacitinib's Allosteric Inhibition

TYK2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK Other JAKs (e.g., JAK2) Receptor->JAK STAT STATs TYK2->STAT Phosphorylates JAK->STAT p_STAT p-STATs p_STAT->p_STAT Nucleus Nucleus p_STAT->Nucleus Translocate to Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition (binds to JH2 domain) Gene_Expression Inflammatory Gene Expression

Caption: TYK2 signaling pathway and the allosteric inhibition by deucravacitinib.

Synthetic Protocol: Key Steps in the Commercial Synthesis of Deucravacitinib

The commercial synthesis of deucravacitinib has been optimized for efficiency and scalability.[14] The following outlines key transformations.[14][15][16]

Experimental Workflow for Deucravacitinib Synthesis

Deucravacitinib_synthesis_workflow Start Starting Materials: Substituted Pyridazine Carboxylic Acid Deuterated Methylamine Step1 Amidation with Deuterated Methylamine Start->Step1 Intermediate1 Intermediate Amide Step1->Intermediate1 Step2 Palladium-Catalyzed C-N Coupling Intermediate1->Step2 Intermediate2 Coupled Intermediate Step2->Intermediate2 Step3 Final Amidation Intermediate2->Step3 Product Deucravacitinib Step3->Product

Caption: Simplified workflow for the synthesis of Deucravacitinib.

Key Synthetic Transformations:

  • Formation of the Deuterated Amide: A crucial step involves the amidation of a pyridazine carboxylic acid derivative with deuterated methylamine. This is often achieved using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride followed by reaction with the amine.[15][16]

  • Palladium-Catalyzed C-N Coupling: A key bond formation is the palladium-catalyzed cross-coupling reaction between a chloropyridazine intermediate and an aniline derivative. Optimized conditions for this step are critical for high yield and purity. A "dual-base" system has been reported to be effective.[14]

  • Final Amidation: The final step typically involves the coupling of the pyridazine amine with cyclopropanecarboxylic acid to form the cyclopropyl amide moiety.[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridazine-based kinase inhibitors is highly dependent on the substitution pattern around the core.

Target Kinase Position on Pyridazine Ring Substituent Effects on Activity Reference(s)
ALK5 C4 and C6Disubstitution is common. Aromatic or heteroaromatic groups at C6 often interact with the hinge region. Substituents at C4 can be modified to improve solubility and pharmacokinetic properties.[7][8]
TYK2 (Allosteric) C3, C4, C6The C3-carboxamide is critical for interaction within the JH2 domain. The C6-amide provides an important interaction point. The C4-amino linkage connects to the rest of the molecule.[10][17]
CDK2 C3, C4, C5, C6Varies with the specific scaffold (e.g., pyrazolopyridazine). Aromatic substituents at C4 and C5 can influence potency. Amino groups at C3 can act as hydrogen bond donors.[18][19]

Troubleshooting Common Synthetic Challenges

Challenge 1: Low Yields in Suzuki-Miyaura Coupling

  • Possible Cause: Incomplete oxidative addition to the electron-deficient pyridazine ring or catalyst deactivation.

  • Solutions:

    • Ligand Choice: Use electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) to promote oxidative addition.

    • Catalyst: Ensure the palladium catalyst is fresh and active. Pd(dppf)Cl₂ is a common choice, but others may be more effective for specific substrates.

    • Base: The choice and quality of the base are critical. Finely ground K₃PO₄ or Cs₂CO₃ are often effective. For anhydrous reactions with K₃PO₄, the addition of a small amount of water (e.g., 5 equivalents) can be beneficial.[20]

    • Solvent: Ensure solvents are anhydrous and degassed to prevent side reactions.

Challenge 2: Homo-coupling of Boronic Acids

  • Possible Cause: The rate of transmetalation is slow compared to the homo-coupling of the boronic acid.

  • Solutions:

    • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor homo-coupling.

    • Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents).

    • Slow Addition: Add the boronic acid slowly to the reaction mixture.

    • Catalyst System: Experiment with different palladium catalysts and ligands.[21]

Challenge 3: Difficult Purification

  • Possible Cause: The polarity of the pyridazine-containing compounds can lead to tailing on silica gel chromatography.

  • Solutions:

    • Solvent System: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing.

    • Alternative Chromatography: Consider using alumina or reverse-phase chromatography.

    • Crystallization: If the product is a solid, crystallization is an excellent purification method.

Conclusion

The pyridazine scaffold has firmly established its place as a cornerstone in the design and synthesis of innovative kinase inhibitors. Its unique electronic and structural features provide a versatile platform for developing potent and selective modulators of kinase activity, as exemplified by the clinical success of deucravacitinib. A thorough understanding of the synthetic methodologies, structure-activity relationships, and potential challenges associated with pyridazine chemistry is essential for researchers aiming to harness the full potential of this remarkable heterocycle in the quest for new therapeutics.

References

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00374]
  • Pyridazines in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.com/news/news-detail/118]
  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Journal of Medicinal Chemistry. [URL: not available]
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00374]
  • The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00207h]
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.4c00374]
  • Method for synthesizing deucravacitinib. Google Patents. [URL: https://patents.google.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8296336/]
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. University of Chicago Knowledge. [URL: https://knowledge.uchicago.edu/record/3074]
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/39121679/]
  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. [URL: https://www.mdpi.com/1999-4923/15/11/2561]
  • Synthesis and Characterization of Unique Pyridazines. Liberty University. [URL: https://digitalcommons.liberty.edu/cgi/viewcontent.cgi?article=1999&context=honors]
  • CRYSTAL STRUCTURE OF TYROSINE KINASE 2 JH2 (PSEUDO KINASE DOMAIN) COMPLEXED WITH COMPOUND-11 AKA 6-CYCLOPROPANEAMIDO-4-{[2-METHOXY-3-(1-METHYL-1H-1,2,4-TRI AZOL-3-YL)PHENYL]AMINO}-N-(?H?)METHYLPYRIDAZINE-3-CARBOXAMIDE. RCSB PDB. [URL: https://www.rcsb.org/structure/6NZP]
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ResearchGate. [URL: https://www.researchgate.net/publication/369796014_Bridging_the_pyridine-pyridazine_synthesis_gap_by_skeletal_editing]
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278489/]
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05230a]
  • Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00451]
  • Deucravacitinib. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/134821691]
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [URL: https://www.researchgate.net/publication/328965935_Synthesis_of_Pyridazine_Derivatives_by_Suzuki-Miyaura_Cross-Coupling_Reaction_and_Evaluation_of_Their_Optical_and_Electronic_Properties_through_Experimental_and_Theoretical_Studies]
  • Diagnosing issues with a failed Suzuki coupling? Reddit. [URL: https://www.reddit.com/r/Chempros/comments/ogz0s7/diagnosing_issues_with_a_failed_suzuki_coupling/]
  • Processes for the preparation of deucravacitinib. Google Patents. [URL: https://patents.google.
  • Nitration of Tricyclic Compound Bis([1][7][8]triazole)[1,5-b:3′,4′-f]pyridazin-8-amine. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b02660]

  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26349627/]
  • deucravacitinib. IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=10432]
  • PROCESSES FOR THE PREPARATION OF DEUCRAVACITINIB. European Patent Office. [URL: https://data.epo.org/publication-server/document?i=79401724&q=deucravacitinib&ps=25&pn=1&fi=WO2025078335A1.pdf]
  • TYK2. 3decision - Discngine. [URL: https://www.discngine.com/tyk2]
  • preventing homo-coupling side reactions in pyridazine synthesis. Benchchem. [URL: https://www.benchchem.com/blog/preventing-homo-coupling-side-reactions-in-pyridazine-synthesis]
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm500609w]
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect…. OUCI. [URL: https://ouci.dntb.gov.ua/en/works/CN-Hqj9v/]

Sources

Application Notes and Protocols for the N-arylation of Aminopyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl Aminopyridazines

The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and ability to participate in hydrogen bonding. The introduction of an aryl group onto the amino functionality of an aminopyridazine core can dramatically modulate its biological activity, pharmacokinetic profile, and photophysical properties. N-aryl aminopyridazines are key structural motifs in a range of pharmaceutically active compounds, including kinase inhibitors and other targeted therapeutics.

Traditionally, the synthesis of these C-N coupled products has been challenging. However, the advent of modern transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized access to this important class of molecules.[1][2] This guide provides a comprehensive overview of the experimental procedures for the N-arylation of aminopyridazines, focusing on palladium-catalyzed methods. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

Theoretical Framework: Understanding the Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1] The reaction proceeds through a catalytic cycle that is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][3]

  • Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The electron-deficient nature of the pyridazine ring can facilitate this step.[4]

  • Amine Coordination and Deprotonation: The aminopyridazine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

The efficiency and substrate scope of this reaction are highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step and preventing side reactions.[2]

Visualizing the Catalytic Pathway

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination (R-NH2) PdII_ArX->AmineCoord PdII_Amine [L_nPd(II)(Ar)(NH2-R)]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NH-R) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NH-R RedElim->Product caption Catalytic cycle of Buchwald-Hartwig amination.

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocol: A Generalized Procedure for N-arylation of Aminopyridazines

This protocol provides a robust starting point for the N-arylation of aminopyridazines. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aminopyridazine (1.0 equiv)

  • Aryl halide (1.0-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aminopyridazine, aryl halide, palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Comparative Data: Catalytic Systems for N-arylation

The choice of catalytic system is critical for a successful N-arylation. The following table summarizes common catalytic systems and their typical reaction conditions, which can be adapted for aminopyridazine substrates.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical YieldsNotes
Palladium-based
Pd₂(dba)₃ / XantphosXantphosCs₂CO₃Dioxane100-11070-95%A versatile system for a broad range of substrates.
Pd(OAc)₂ / RuPhosRuPhosNaOtBuToluene80-10075-98%Effective for sterically hindered amines and aryl chlorides.[5]
(SIPr)Pd(methallyl)Cl(NHC)LHMDSTHF22-6080-99%A user-friendly protocol with a reliable base.[6][7][8]
Copper-based
CuI / L-prolineL-prolineK₂CO₃DMF110-12060-85%A common system for Ullmann-type couplings.[5]
CuO nanoparticlesNoneK₂CO₃DMF120-14070-90%Heterogeneous catalyst that can be recycled.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or no conversion 1. Inactive catalyst. 2. Poor choice of ligand/base. 3. Catalyst inhibition by the aminopyridazine.1. Use a fresh palladium source and ensure anhydrous/anaerobic conditions. 2. Screen a variety of ligands (e.g., biarylphosphines) and bases (e.g., NaOtBu, LHMDS).[5][9] 3. Consider using a pre-catalyst or a higher catalyst loading.
Formation of side products (e.g., hydrodehalogenation) 1. Presence of water or oxygen. 2. Unfavorable reductive elimination.1. Use thoroughly degassed solvents and maintain an inert atmosphere.[1] 2. Switch to a bulkier, more electron-rich ligand to promote C-N bond formation.
Diarylation of the aminopyridazine 1. High reaction temperature or prolonged reaction time. 2. Incorrect stoichiometry.1. Reduce the reaction temperature and monitor the reaction closely. 2. Use a slight excess of the aminopyridazine relative to the aryl halide.
Difficulty in product purification 1. Presence of residual catalyst. 2. Similar polarity of product and starting materials.1. Filter the crude reaction mixture through a plug of silica gel or celite. 2. Optimize the eluent system for column chromatography or consider recrystallization.

Conclusion

The N-arylation of aminopyridazines is a powerful tool for the synthesis of molecules with significant potential in drug discovery and materials science. While challenges such as catalyst inhibition can arise due to the nature of the aminopyridazine core, a rational approach to the selection of the catalyst, ligand, base, and solvent can lead to high-yielding and efficient transformations. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers navigating this important synthetic reaction.

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Cheng, B., Wei, J., Zu, B., Zhao, J., Wang, T., Duan, X., Wang, R., Li, Y., & Zhai, H. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry, 82(18), 9410–9417. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(24), 7934-7947. [Link]

  • Barbe, G., & Charette, A. B. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(1), 114–117. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]

  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • Branco, L. C., et al. (2012). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 17(9), 10839–10854. [Link]

  • Christmann, U., & Vilar, R. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 44(3), 366-374. [Link]

  • Beilstein Journals. (n.d.). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. [Link]

  • MDPI. (2024, October 15). Synthesis and Characterization of Extremely Bulky Aminopyridinate Ligands and a Series of Their Groups 1 and 2 Metal Complexes. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]

  • WJPMR. (2017, August 1). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. [Link]

  • Jacobsen, C. B., et al. (2017). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron, 73(33), 5038-5043. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 16(16), 4388–4391. [Link]

  • ResearchGate. (2025, August 6). Synthesis of new aminoporphyrins via palladium-catalysed cross-coupling reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Cawley, M. J., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(16), 2820-2825. [Link]

  • MDPI. (n.d.). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. [Link]

  • Cawley, M. J., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(16), 2820-2825. [Link]

  • ResearchGate. (n.d.). Ullmann coupling reactions of aryl halides with amines. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Journal of the Korean Chemical Society. (2024, April 12). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. [Link]

  • ACS Publications. (n.d.). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. [Link]

  • Cawley, M. J., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supporting Information. [Link]

  • MDPI. (2024, April 13). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]

Sources

Scale-Up Synthesis of 3,6-Dimethylpyridazin-4-amine Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of 3,6-Dimethylpyridazin-4-amine hydrochloride, a key intermediate in pharmaceutical development. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety considerations for transitioning from laboratory to pilot-plant scale. This guide is structured to ensure scientific integrity, operational safety, and reproducibility. We will detail a robust three-step synthetic pathway commencing with the formation of the pyridazine core, followed by regioselective nitration and subsequent reduction to the target amine, culminating in the formation of the hydrochloride salt.

Introduction: The Significance of Substituted Pyridazines

The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These nitrogen-containing heterocycles are of significant interest in the development of novel therapeutics, including agents for cardiovascular diseases and cancer. The specific compound, 3,6-Dimethylpyridazin-4-amine, serves as a crucial building block for more complex molecular architectures. Its hydrochloride salt form often provides enhanced stability and solubility, which are desirable properties for active pharmaceutical ingredients (APIs).

The synthesis of pyridazine derivatives on a larger scale presents unique challenges, including managing exothermic reactions, handling hazardous reagents, and ensuring regiochemical control. This guide aims to provide a scalable and safe protocol, grounded in established chemical principles, to address these challenges effectively.

Strategic Overview of the Synthetic Pathway

The selected synthetic route is a three-step process designed for scalability and efficiency. The overall transformation is depicted below:

Synthetic_Pathway 2,5-Hexanedione 2,5-Hexanedione 3,6-Dimethylpyridazine 3,6-Dimethylpyridazine 2,5-Hexanedione->3,6-Dimethylpyridazine Step 1: Cyclocondensation 3,6-Dimethyl-4-nitropyridazine 3,6-Dimethyl-4-nitropyridazine 3,6-Dimethylpyridazine->3,6-Dimethyl-4-nitropyridazine Step 2: Nitration 3,6-Dimethylpyridazin-4-amine 3,6-Dimethylpyridazin-4-amine 3,6-Dimethyl-4-nitropyridazine->3,6-Dimethylpyridazin-4-amine Step 3: Reduction Final_Product 3,6-Dimethylpyridazin-4-amine HCl 3,6-Dimethylpyridazin-4-amine->Final_Product Step 4: Salt Formation Step1_Mechanism Start 2,5-Hexanedione + Hydrazine Intermediate Dihydropyridazine Intermediate Start->Intermediate Condensation Product 3,6-Dimethylpyridazine Intermediate->Product Aromatization (-2H₂O) Step3_Mechanism Start 3,6-Dimethyl-4-nitropyridazine Product 3,6-Dimethylpyridazin-4-amine Start->Product Catalytic Transfer Hydrogenation (Pd/C, HCOOH)

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Reaction Monitoring of Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Pyridazines and Precision in Their Synthesis

The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals targeting a wide array of diseases.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in drug design. The synthesis of functionalized pyridazines often involves multi-step sequences where precise control over reaction progress is paramount for optimizing yield, minimizing impurities, and ensuring safety.

Traditional methods for reaction monitoring, such as Thin-Layer Chromatography (TLC), provide qualitative snapshots but lack the quantitative accuracy and resolution needed for complex reaction mixtures.[2] High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, definitively, with Mass Spectrometry (LC-MS), offers a powerful analytical solution. This combination provides quantitative data on the consumption of starting materials and the formation of intermediates and products, enabling a deep understanding of the reaction kinetics and mechanism.[3]

This application note presents a detailed protocol for monitoring a modern and efficient pyridazine synthesis—the L-proline-catalyzed inverse electron demand Diels-Alder (IEDDA) reaction—using HPLC and LC-MS. We will delve into the causality behind the method development choices, providing a robust, self-validating system for researchers in drug development.

The Model Reaction: An Inverse Electron Demand Diels-Alder Approach

For this guide, we will focus on the L-proline-catalyzed reaction between an electron-poor 3,6-disubstituted-1,2,4,5-tetrazine and an electron-rich enamine, generated in situ from a ketone (e.g., acetone) and L-proline. This reaction proceeds through a transient dihydropyridazine intermediate, which rapidly eliminates nitrogen gas to yield the aromatic pyridazine product.[1][4]

The ability to track the key components—the tetrazine, the enamine intermediate, the dihydropyridazine, and the final pyridazine—is crucial for understanding the reaction profile.

G cluster_0 In-situ Enamine Formation cluster_1 [4+2] Cycloaddition & Aromatization ketone Ketone enamine Enamine Intermediate ketone->enamine + L-Proline proline L-Proline diels_adduct Diels-Alder Adduct enamine->diels_adduct IEDDA Reaction tetrazine 1,2,4,5-Tetrazine tetrazine->diels_adduct dihydropyridazine Dihydropyridazine diels_adduct->dihydropyridazine - N2 pyridazine Pyridazine Product dihydropyridazine->pyridazine - L-Proline (catalyst regen.)

Caption: Reaction mechanism for L-proline-catalyzed pyridazine synthesis.

The Analytical Challenge: Resolving Polar Heterocycles

The primary analytical challenge lies in the similar, yet distinct, polarities of the nitrogen-containing reactants, intermediates, and products. Standard reversed-phase C18 columns often provide poor retention and peak shape for such polar, basic compounds due to strong interactions with residual silanols on the silica surface.[5] A successful method must achieve baseline separation of all key species to ensure accurate quantification.

HPLC Method Development: A Rationale-Driven Approach

To overcome the challenges of analyzing polar nitrogen-containing heterocycles, a mixed-mode chromatography approach is often superior to traditional reversed-phase methods.[5]

4.1. The Causality of Column Selection

We recommend a mixed-mode stationary phase that combines reversed-phase (e.g., C18) and ion-exchange characteristics. For instance, a column with both hydrophobic chains and embedded cation-exchange functionalities can effectively resolve compounds based on both their hydrophobicity and their charge state. This dual mechanism provides enhanced retention for polar, basic compounds like pyridazines and their precursors, leading to better separation from less polar components and improved peak symmetry.

4.2. Mobile Phase Optimization: The Key to Good Peak Shape

The pH of the mobile phase is a critical parameter. Since pyridazines are basic, analyzing them at a low pH (e.g., 2.5-4.5) ensures that they are protonated. This consistent positive charge allows for a controlled interaction with the cation-exchange sites on the mixed-mode column.

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or a phosphate buffer) to control pH.[6]

  • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.

Using a buffer is crucial for reproducibility, as it maintains a stable pH throughout the gradient, ensuring consistent retention times.[6]

Detailed Protocol 1: HPLC Reaction Monitoring

This protocol outlines the steps for taking a time-point sample from the reaction mixture and analyzing it by HPLC.

5.1. Sample Preparation: Quenching and Dilution

Accurate reaction monitoring begins with proper sample quenching to halt the reaction at a specific time point.

  • Aliquot Withdrawal: At a designated time (e.g., T=0, 15 min, 1 hr, etc.), carefully withdraw a small, precise aliquot of the reaction mixture (e.g., 20 µL).

  • Quenching: Immediately add the aliquot to a pre-weighed vial containing a larger volume of a suitable quenching solvent (e.g., 980 µL of 50:50 Acetonitrile/Water). This immediately dilutes the reactants and catalyst, effectively stopping the reaction. The solvent should be compatible with the initial mobile phase conditions to ensure good peak shape.[7]

  • Vortexing: Vortex the vial thoroughly to ensure homogeneity.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[8]

  • Transfer: Transfer the filtrate to an HPLC vial for analysis.

5.2. HPLC Instrumentation and Conditions

The following table summarizes a robust starting point for method development.

ParameterRecommended SettingRationale
Instrument Standard HPLC or UHPLC system with UV/DAD detectorWidely available and suitable for quantitative analysis.
Column Mixed-Mode C18/Cation-Exchange (e.g., Primesep 200, 4.6 x 150 mm, 5 µm)Provides dual retention mechanism for superior separation of polar heterocycles.[5]
Mobile Phase A 0.1% Formic Acid in WaterEnsures protonation of basic analytes for consistent interaction with the stationary phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution; formic acid maintains consistent pH.
Gradient 5% to 95% B over 15 minutesA broad gradient is a good starting point to elute all components of varying polarity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 5 µLSmall volume to prevent column overload.
Detection Diode Array Detector (DAD) at 254 nm and 280 nmAllows for monitoring of aromatic systems. DAD provides spectral data for peak purity assessment.

LC-MS for Unambiguous Identification

While HPLC-UV provides quantitative data, LC-MS is the gold standard for confirming the identity of each peak in the chromatogram.[9] Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it generates molecular ions with minimal fragmentation, making it ideal for identifying the components of a reaction mixture.[10]

G cluster_workflow Analytical Workflow Reaction Reaction Mixture SamplePrep Sample Prep (Quench, Dilute, Filter) Reaction->SamplePrep HPLC HPLC Separation SamplePrep->HPLC UV_Detector UV/DAD Detector (Quantification) HPLC->UV_Detector ESI_Source ESI Source (Ionization) HPLC->ESI_Source Split Flow (Optional) Data Data Analysis (Identification & Quantification) UV_Detector->Data MS_Analyzer Mass Analyzer (m/z Measurement) ESI_Source->MS_Analyzer MS_Analyzer->Data

Caption: Integrated workflow for HPLC and LC-MS reaction monitoring.

Detailed Protocol 2: LC-MS Analysis

The same HPLC method can be directly coupled to a mass spectrometer.

7.1. LC-MS Instrumentation and Conditions

The key is to use a volatile mobile phase modifier, like formic acid, which is compatible with ESI-MS. Non-volatile buffers like phosphate must be avoided.

ParameterRecommended SettingRationale
Instrument HPLC/UHPLC coupled to a Single Quadrupole or Q-TOF MSSingle Quadrupole is excellent for confirmation, while Q-TOF provides high-resolution mass data.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar molecules. Positive mode is ideal for basic compounds.[10]
Capillary Voltage 3.2 - 4.0 kVStandard range for stable electrospray.[5]
Gas Temp. 250 - 350 °CAids in desolvation of the ESI droplets.
Gas Flow 10 - 12 L/minNitrogen gas flow to assist in desolvation.
Nebulizer Pressure 35 - 50 psiAssists in the formation of a fine aerosol.[5]
Scan Mode Full Scan (e.g., m/z 100-800) and/or Selected Ion Monitoring (SIM)Full scan detects all ions, while SIM provides higher sensitivity for target analytes.

7.2. Expected Mass-to-Charge Ratios (m/z)

By operating in positive ESI mode, we expect to see the protonated molecular ions [M+H]⁺. Researchers should calculate the expected exact masses for their specific starting materials and product.

Compound TypeExpected IonExample (Hypothetical)
3,6-diphenyl-1,2,4,5-tetrazine[M+H]⁺m/z 235.10
Dihydropyridazine Intermediate[M+H]⁺m/z 285.15
3,6-diphenylpyridazine Product[M+H]⁺m/z 257.11

Data Interpretation and Self-Validation

A successful reaction monitoring experiment will show a clear trend in the HPLC chromatograms over time:

  • Decrease in Reactant Peaks: The peak area corresponding to the 1,2,4,5-tetrazine will decrease over time.

  • Transient Intermediates: Depending on its stability, a peak for the dihydropyridazine intermediate may appear and then decrease.

  • Increase in Product Peak: The peak area for the final pyridazine product will increase over time.

The identity of each of these peaks must be confirmed by its corresponding m/z value from the mass spectrometer. This dual-data approach provides a self-validating system: the UV trace provides the quantification, and the MS data provides the unambiguous identification, ensuring the trustworthiness of the results. By plotting the relative peak areas against time, a kinetic profile of the reaction can be constructed, leading to a deeper understanding and optimization of the pyridazine synthesis.

References

  • Deeb, A., Zayed, M. F., Amer, A., & Ali, A. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. European Chemical Bulletin, 3(3), 290-295. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Sbardella, G., et al. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central. Available at: [Link]

  • Pivonka, J., & Pospisilova, M. (2004). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Journal of Separation Science, 27(10-11), 829-836. Available at: [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • Kertesz, I., et al. (2012). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 47(6), 757-764. Available at: [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • González-Carrascosa, R., et al. (2024). A Suitable HPLC-MS/MS Methodology for the Detection of Oxytetracycline, Enrofloxacin, and Sulfachloropyridazine Residues in Lettuce Plants. Foods, 13(1), 153. Available at: [Link]

  • Stanovnik, B., & Svete, J. (2004). Product Class 8: Pyridazines. In Science of Synthesis. Thieme. Available at: [Link]

  • Ali, S. G. S. R., et al. (2019). Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. Beilstein Journal of Organic Chemistry, 15, 1-11. Available at: [Link]

  • Ali, S. G. S. R., et al. (2019). Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. ResearchGate. Available at: [Link]

  • Anh, A. K. T., & Thi, T. K. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4767-4777. Available at: [Link]

  • Khlebnikov, A. I., et al. (2017). A novel synthetic approach to hydroimidazo[1,5-b]pyridazines by the recyclization of itaconimides and HPLC–HRMS monitoring of the reaction pathway. Beilstein Journal of Organic Chemistry, 13, 2586-2596. Available at: [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • Begala, M., et al. (2004). Characterisation of new pyridazinofurocoumarins by electron ionisation and multiple stage tandem mass spectrometry using an ion trap mass spectrometer. Rapid Communications in Mass Spectrometry, 18(5), 564-570. Available at: [Link]

  • Wang, Y., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 365, 130541. Available at: [Link]

  • Fenn, J. B., et al. (1990). Electrospray Ionization for Mass Spectrometry. Journal of Physical Chemistry, 94(1), 4-13. Available at: [Link]

  • Płotka-Wasylka, J., et al. (2021). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. Molecules, 26(23), 7229. Available at: [Link]

  • Boger, D. L. (2019). Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry, 84(11), 6613-6649. Available at: [Link]

  • Sawitsky, J., et al. (2024). Method Development for Quantitative Analysis of Polycyclic Aromatic Hydrocarbons, Nitrogen Heterocycles and Sulfur Heterocyles in Crude Oils Using Quadrupole Time-of-Flight Mass Spectrometry. Environmental Forensics, 1-13. Available at: [Link]

  • Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1109-1120. Available at: [Link]

  • Sawitsky, J., et al. (2024). Method Development for Quantitative Analysis of Polycyclic Aromatic Hydrocarbons, Nitrogen Heterocycles and Sulfur Heterocycles in Crude Oils Using Quadrupole Time-of-Flight Mass Spectrometry. ResearchGate. Available at: [Link]

  • Prudent, M., et al. (2009). About the Electrospray Ionization Source in Mass Spectrometry: Electrochemistry and On-chip Reactions. CHIMIA International Journal for Chemistry, 63(5), 283-286. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

Sources

Design and Synthesis of Pyridopyridazine Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyridopyridazine Scaffold

Pyridopyridazines, a class of nitrogen-containing heterocyclic compounds, represent a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Structurally, they are fused bicyclic systems containing a pyridine ring fused to a pyridazine ring. The introduction of nitrogen atoms into the bicyclic core modifies the electron distribution, influencing key physicochemical properties such as solubility and polar surface area.[1][2] This, in turn, can significantly impact a molecule's reactivity, metabolic stability, and ability to cross biological barriers.[1]

The pyridopyridazine nucleus is structurally related to phthalazines and can be functionalized at various positions, making it an attractive and versatile framework for designing novel therapeutic agents.[1][2] Indeed, pyridopyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer[1], anti-inflammatory[4][5], antihypertensive, and kinase inhibitory effects.[1][2][5] This wide range of biological activities has attracted significant attention from leading pharmaceutical companies, leading to the development of clinically approved drugs such as Endralazine, an antihypertensive agent.[1] This guide provides an in-depth overview of the design principles, synthetic strategies, and key applications of pyridopyridazine derivatives for researchers in drug development.

I. Rational Design Principles: Tailoring Structure for Biological Activity

The pharmacological profile of a pyridopyridazine derivative is intricately linked to its substitution pattern. Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective therapeutic agents.

Key Structural Considerations for Target Engagement:
  • Kinase Inhibition: The pyridopyridazine scaffold serves as a planar heterocyclic core that can effectively present hydrogen bond donors and acceptors to the hinge region of kinase active sites.[1] For instance, specific derivatives have been developed as potent inhibitors of FER tyrosine kinase, p38 kinase, and cyclin-dependent kinases (CDKs), which are crucial regulators of cell proliferation.[1][6] The nature and position of substituents on the pyridopyridazine ring are critical for achieving selectivity and potency against specific kinases.[6][7]

  • Phosphodiesterase (PDE) Inhibition: Certain pyridopyridazine derivatives have been identified as inhibitors of phosphodiesterase isoenzymes, particularly PDE-III, PDE-IV, and PDE-V.[8][9] These enzymes are responsible for hydrolyzing cyclic nucleotides (cAMP and cGMP), which are key intracellular second messengers.[8][9][10] By inhibiting PDEs, these compounds can modulate a variety of cellular processes, leading to therapeutic effects in conditions like congestive heart failure (PDE-III inhibitors), inflammatory diseases such as asthma and COPD (PDE-IV inhibitors), and erectile dysfunction (PDE-V inhibitors).[8][9][11]

  • Central Nervous System (CNS) Activity: The ability to modulate GABA-A receptors has been demonstrated by certain pyridopyridazine derivatives, making them promising candidates for treating a range of neurological and psychiatric disorders, including anxiety and schizophrenia.[1][2] The substituents on the scaffold play a crucial role in determining the affinity and selectivity for different GABA-A receptor subunits.[1][2]

The following diagram illustrates the general design strategy for targeting kinase enzymes with a pyridopyridazine core.

G cluster_0 Pyridopyridazine-Based Kinase Inhibitor Design Scaffold Pyridopyridazine Core (Planar, H-bond acceptors) Hinge Kinase Hinge Region (H-bond donors/acceptors) Scaffold->Hinge H-bonding (Key Interaction) Gatekeeper Gatekeeper Residue Pocket Scaffold->Gatekeeper R1 Group (Selectivity) Solvent Solvent-Exposed Region Scaffold->Solvent R2 Group (Solubility, Potency)

Caption: Rational design of pyridopyridazine kinase inhibitors.

II. Synthetic Strategies and Protocols

The synthesis of the pyridopyridazine core can be achieved through various routes, often starting from readily available pyridine or pyridazine precursors. The choice of synthetic strategy depends on the desired substitution pattern and the specific isomer of the pyridopyridazine scaffold.

A. Synthesis from Pyridine Derivatives

One common approach involves the construction of the pyridazine ring onto a pre-existing, functionalized pyridine ring.

This protocol outlines a general method for the synthesis of a pyridopyridazinone derivative starting from a substituted pyridine.

Step-by-Step Methodology:

  • Condensation: React a suitable 3-cyanopyridine derivative with a hydrazine hydrate in a high-boiling solvent such as ethanol or n-butanol. The cyano group and an adjacent carbonyl or carboxylate group on the pyridine ring are essential for this cyclization.

  • Reaction Conditions: The reaction mixture is typically heated at reflux for several hours (4-12 h) to ensure complete cyclization.

  • Work-up and Purification: Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Solvent: High-boiling alcohols are used to provide the necessary thermal energy to overcome the activation barrier for the cyclization reaction.

  • Hydrazine Hydrate: Serves as the source of the two nitrogen atoms required to form the pyridazine ring.

  • Purification: Recrystallization is an effective method for purifying solid products by leveraging differences in solubility at different temperatures.

G Start 3-Cyanopyridine Derivative Reagent Hydrazine Hydrate (Ethanol, Reflux) Start->Reagent Cyclocondensation Product Pyrido[3,4-d]pyridazin-5(6H)-one Reagent->Product Purification Filtration & Recrystallization Product->Purification

Caption: Workflow for Synthesis from Pyridine Derivatives.

B. Synthesis from Pyridazine Derivatives

An alternative strategy involves building the pyridine ring onto a pyridazine scaffold. This is particularly useful when aiming for specific substitution patterns on the newly formed pyridine ring.

This protocol describes a method starting from a dichloropyridazine derivative.

Step-by-Step Methodology:

  • Nucleophilic Substitution: A 4,6-dichloropyridazine-3-carboxylate is subjected to a regioselective nucleophilic substitution at the 4-position with a malonate ester in the presence of a base (e.g., sodium hydride) in an aprotic solvent like THF or DMF.[12]

  • Decarboxylation: The resulting intermediate undergoes acid-catalyzed decarboxylation to yield a diester.[12]

  • Cyclocondensation: The diester is then cyclized with ammonia in methanol to form the dihydroxypyridopyridazine.[12]

  • Halogenation and Functionalization: The hydroxyl groups can be converted to chloro or bromo groups using reagents like POCl₃ or PBr₃. These halogenated positions are then amenable to further functionalization via cross-coupling reactions (e.g., Suzuki coupling) to introduce various aryl or alkyl substituents.[12]

Causality Behind Experimental Choices:

  • Regioselectivity: The electronic properties of the dichloropyridazine direct the initial nucleophilic attack to the more electrophilic C4 position.

  • Cross-Coupling Reactions: Suzuki coupling is a powerful and versatile method for forming carbon-carbon bonds, allowing for the introduction of a wide range of substituents with high functional group tolerance.

Summary of Reaction Conditions for Pyridopyridazine Synthesis

Starting MaterialKey ReagentsSolventTemperatureTypical YieldReference
3-CyanopyridineHydrazine HydrateEthanolReflux60-85%[13]
4,6-Dichloropyridazine-3-carboxylateMalonate ester, NaH, NH₃, POCl₃, Arylboronic acid, Pd catalystTHF/DMF, Methanol0°C to Reflux40-70% (multi-step)[12]
4-Vinyl-1,2,5,6-tetrahydropyridineN-phenyl-1,2,4-triazoledioneDichloromethaneLow Temperature67-97%[13]

III. Characterization of Pyridopyridazine Derivatives

The structural elucidation of newly synthesized pyridopyridazine derivatives is a critical step to confirm their identity and purity. A combination of spectroscopic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the substitution pattern on the heterocyclic core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as carbonyl (C=O) stretches in pyridopyridazinone derivatives or N-H stretches.

  • Melting Point: The melting point of a solid compound is a good indicator of its purity. A sharp melting point range suggests a pure compound.[14]

IV. Applications in Drug Discovery and Development

The versatile pyridopyridazine scaffold has been successfully incorporated into a variety of biologically active molecules, demonstrating its potential in treating a wide range of diseases.

  • Oncology: Pyridopyridazine derivatives have been developed as potent inhibitors of various kinases implicated in cancer progression, such as FER tyrosine kinase and CDKs.[1][6][15] These compounds can inhibit cell proliferation and induce apoptosis in cancer cells.[1]

  • Inflammatory Diseases: By targeting key inflammatory mediators like p38 kinase and PDE4, pyridopyridazine-based compounds have shown promise as anti-inflammatory agents for conditions like rheumatoid arthritis and COPD.[2][11][16]

  • Cardiovascular Diseases: The antihypertensive properties of pyridopyridazine derivatives, exemplified by the drug Endralazine, highlight their potential in managing cardiovascular disorders.[1]

  • Central Nervous System Disorders: The ability of certain pyridopyridazine derivatives to modulate GABA-A receptors makes them attractive candidates for the development of novel treatments for anxiety, schizophrenia, and other CNS disorders.[1][2]

The following diagram provides a high-level overview of the workflow from synthesis to biological evaluation of pyridopyridazine derivatives.

G Synthesis Synthesis of Pyridopyridazine Library Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Kinase Assays, Cell Proliferation) Purification->Screening Hit_ID Hit Identification and SAR Analysis Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vivo In Vivo Efficacy and Safety Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Drug discovery workflow for pyridopyridazine derivatives.

V. Conclusion

The pyridopyridazine scaffold is a highly versatile and valuable platform in modern medicinal chemistry. Its favorable physicochemical properties and the ability to be readily functionalized allow for the generation of diverse chemical libraries. The wide spectrum of biological activities exhibited by pyridopyridazine derivatives underscores their potential for the development of novel therapeutics for a multitude of diseases.[1][5] The synthetic protocols and design principles outlined in this guide provide a solid foundation for researchers to explore the rich chemical space of pyridopyridazines and to develop the next generation of innovative medicines.

References

  • Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M. and Moawad, A. (2015) “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • De Winter, H. (2022) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 28. [Link]

  • De Winter, H. (2022) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]

  • Ibrahim, M. A., et al. (2015) “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scientific Research Publishing. [Link]

  • Asif, M. (2020) Pyridopyridazine derivatives as antiinflammatory agents. ResearchGate. [Link]

  • Hobbs, W. J. (2022) SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. World Journal of Pharmaceutical Research. [Link]

  • Asif, M. (2017) Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Yamaguchi, T., et al. (2018) Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 9(10), 1015-1020. [Link]

  • Asif, M. (2021) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company. [Link]

  • Al-Ostath, A., et al. (2023) Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(5), 399-431. [Link]

  • Bouheraoua, A., et al. (2021) Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 595-603. [Link]

  • El-Sayed, M. A., et al. (2025) Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini-Reviews in Medicinal Chemistry. [Link]

  • Yamaguchi, T., et al. (2018) Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. ResearchGate. [Link]

  • Asif, M. (2021) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. ResearchGate. [Link]

  • Antonopoulou, I., et al. (2016) Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. Journal of Medicinal Chemistry, 59(23), 10619-10633. [Link]

Sources

Troubleshooting & Optimization

Navigating the Synthesis of 3,6-Dimethylpyridazin-4-amine: A Technical Guide to Optimizing Reaction Yield

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Support Center for Researchers and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, pyridazine derivatives hold a significant place due to their diverse biological activities. This guide provides a comprehensive technical support framework for the synthesis of 3,6-Dimethylpyridazin-4-amine, a promising scaffold for further chemical exploration. As Senior Application Scientists, we present not just a protocol, but a detailed analysis of the reaction intricacies, offering troubleshooting solutions and optimization strategies to empower researchers in achieving high-yield and high-purity outcomes.

I. Strategic Overview: A Proposed Synthetic Pathway

A direct and well-documented synthesis of 3,6-Dimethylpyridazin-4-amine is not readily found in the literature. Therefore, we propose a robust and chemically sound two-step synthetic route, which will form the basis of this guide. This pathway leverages established transformations in heterocyclic chemistry and provides logical points for troubleshooting and optimization.

The proposed synthesis involves:

  • Step 1: Chlorination. The conversion of a readily accessible precursor, 3,6-dimethylpyridazin-4-ol (which exists in tautomeric equilibrium with 3,6-dimethyl-1H-pyridazin-4-one), to the key intermediate, 4-chloro-3,6-dimethylpyridazine.

  • Step 2: Amination. A nucleophilic aromatic substitution (SNAr) reaction on 4-chloro-3,6-dimethylpyridazine to introduce the desired amine functionality at the C4 position.

Synthetic_Pathway Start 3,6-Dimethylpyridazin-4-ol Intermediate 4-Chloro-3,6-dimethylpyridazine Start->Intermediate Step 1: Chlorination (e.g., POCl₃) Product 3,6-Dimethylpyridazin-4-amine Intermediate->Product Step 2: Amination (e.g., NH₃ source) SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) Mechanism Reactant 4-Chloro-3,6-dimethylpyridazine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Nucleophilic Attack Nucleophile NH₃ Product 3,6-Dimethylpyridazin-4-amine Intermediate->Product Elimination of Leaving Group Leaving_Group Cl⁻ Troubleshooting_Workflow Start Low Yield in Amination Check_Temp Is Temperature ≥ 120°C? Start->Check_Temp Check_NH3 Is NH₃ in large excess? Check_Temp->Check_NH3 Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Time Is reaction time sufficient? Check_NH3->Check_Time Yes Increase_NH3 Increase NH₃ concentration Check_NH3->Increase_NH3 No Success Yield Optimized Check_Time->Success Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No Increase_Temp->Check_Temp Increase_NH3->Check_NH3 Increase_Time->Check_Time

Technical Support Center: Synthesis of 3,6-Dimethylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,6-dimethylpyridazine. As Senior Application Scientists, we offer not just protocols, but the underlying chemical principles to empower you to overcome common challenges in your laboratory.

I. Understanding the Synthesis: The Paal-Knorr Reaction and Its Nuances

The most common and practical laboratory synthesis of 3,6-dimethylpyridazine involves the cyclocondensation of 2,5-hexanedione with hydrazine hydrate, a classic example of the Paal-Knorr synthesis for preparing five- and six-membered heterocycles.[1][2] The reaction proceeds in two key stages:

  • Cyclization: 2,5-hexanedione reacts with hydrazine to form a non-aromatic intermediate, typically 3,6-dimethyl-1,4,5,6-tetrahydropyridazine.

  • Aromatization: The intermediate is then oxidized to yield the final aromatic product, 3,6-dimethylpyridazine.

While seemingly straightforward, this process can be prone to the formation of several byproducts, impacting yield and purity. Understanding the genesis of these impurities is the first step toward their mitigation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on mechanistic insights.

Issue 1: Low Yield of 3,6-Dimethylpyridazine and Presence of a Major Impurity

Question: My reaction yields a significant amount of a byproduct that is difficult to separate from the desired 3,6-dimethylpyridazine. What is this impurity and how can I prevent its formation?

Answer: The most probable byproduct in this scenario is the unoxidized intermediate, 3,6-dimethyl-1,4,5,6-tetrahydropyridazine .

  • Causality: The Paal-Knorr reaction between a 1,4-dicarbonyl compound and hydrazine first forms a dihydropyridazine or tetrahydropyridazine intermediate.[3] This intermediate requires a subsequent oxidation step to form the aromatic pyridazine ring. Incomplete oxidation is a frequent cause of low yields and product contamination.

  • Troubleshooting & Optimization:

    • Ensure Complete Oxidation: The choice and handling of the oxidizing agent are critical. Palladium on carbon (Pd/C) is a common catalyst for this dehydrogenation.[1]

      • Catalyst Loading: Ensure an adequate catalyst loading, typically 5-10 mol% of the limiting reagent.

      • Reaction Time and Temperature: The oxidation step may require elevated temperatures and prolonged reaction times. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the disappearance of the intermediate.

      • Hydrogen Acceptor: In some cases, a hydrogen acceptor can facilitate the oxidation. While often conducted under air, performing the reaction under a gentle stream of oxygen or in the presence of a sacrificial hydrogen acceptor can improve the rate and completeness of the oxidation.

    • Alternative Oxidants: If Pd/C proves ineffective, consider alternative oxidizing agents such as manganese dioxide (MnO₂) or elemental sulfur at high temperatures.

  • Purification: If the intermediate is formed, it can often be separated from the final product by silica gel column chromatography. The more polar intermediate will typically have a lower Rf value than the aromatic product.

Issue 2: Formation of Multiple Unidentified Byproducts

Question: My final product is a complex mixture with several spots on the TLC plate. What are the possible side reactions occurring?

Answer: The formation of multiple byproducts can stem from side reactions of the starting materials or the intermediate.

  • Potential Byproducts and Their Origins:

    • Hydrazone Formation: Incomplete cyclization can lead to the formation of mono- or bis-hydrazones of 2,5-hexanedione. This is more likely if the reaction temperature is too low or the reaction time is too short for the initial cyclization step.

    • Wolff-Kishner Reduction Products: Under basic conditions and high temperatures, the hydrazone intermediates can undergo Wolff-Kishner reduction, leading to the formation of hexane.[4] While less common in typical pyridazine syntheses, it is a potential side reaction to be aware of if strong bases are present.

    • Over-oxidation Products: Aggressive oxidation conditions can lead to the formation of N-oxides or other oxidized derivatives of 3,6-dimethylpyridazine.

    • Polymerization: 2,5-hexanedione can undergo self-condensation or polymerization under certain conditions, leading to a complex mixture of oligomeric byproducts.

  • Troubleshooting & Optimization:

    • Stoichiometry: Use a slight excess of hydrazine hydrate (1.1-1.2 equivalents) to ensure complete conversion of the 2,5-hexanedione and minimize the formation of mono-hydrazones.

    • Temperature Control: The initial cyclization is typically performed at reflux in a suitable solvent like ethanol.[1] Ensure the reaction reaches and maintains the appropriate temperature to drive the cyclization to completion.

    • Controlled Oxidation: Carefully control the conditions of the oxidation step. Avoid overly harsh oxidants or excessively high temperatures to prevent over-oxidation.

    • Inert Atmosphere: For the initial cyclization, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize side reactions involving oxygen.

III. Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the formation of 3,6-dimethylpyridazine from 2,5-hexanedione and hydrazine?

A1: The reaction proceeds through the following steps:

  • Nucleophilic Attack: One of the amino groups of hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of 2,5-hexanedione.

  • Intramolecular Cyclization: The second amino group of the resulting intermediate attacks the remaining carbonyl group in an intramolecular fashion, forming a cyclic hemiaminal.

  • Dehydration: The cyclic hemiaminal undergoes dehydration to form the 3,6-dimethyl-1,4,5,6-tetrahydropyridazine intermediate.

  • Oxidation: The tetrahydropyridazine is then oxidized, typically through dehydrogenation, to form the aromatic 3,6-dimethylpyridazine.

Q2: How can I effectively monitor the progress of the reaction?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting materials (2,5-hexanedione) and the formation of the intermediate and the final product. Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation. The aromatic product will be less polar and have a higher Rf value than the tetrahydropyridazine intermediate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for identifying the components of the reaction mixture, including starting materials, intermediates, the final product, and any byproducts. This can provide valuable information for optimizing reaction conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the signals corresponding to the starting materials and the appearance of the characteristic signals for the intermediate and the final product.

Q3: What are the key analytical signatures of the common byproducts?

A3:

  • 3,6-dimethyl-1,4,5,6-tetrahydropyridazine: In the ¹H NMR spectrum, you would expect to see signals for the methyl groups and the methylene protons of the saturated ring, likely in the aliphatic region (1-3 ppm). The mass spectrum would show a molecular ion peak corresponding to C₆H₁₂N₂ (m/z = 112.10).

  • 3,6-dimethylpyridazine (Product): The ¹H NMR spectrum is simple, showing a singlet for the two equivalent methyl groups and a singlet for the two equivalent aromatic protons.[1] The mass spectrum will show the molecular ion peak for C₆H₈N₂ (m/z = 108.07).

Q4: What are the best practices for purifying crude 3,6-dimethylpyridazine?

A4:

  • Extraction: After the reaction, a standard workup involving extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with brine is typically performed to remove water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for purifying 3,6-dimethylpyridazine from less polar and more polar impurities.[1] A gradient elution with a mixture of hexane and ethyl acetate is often a good starting point.

  • Distillation: If the product is obtained in a relatively pure state, vacuum distillation can be used for final purification.

  • Crystallization: In some cases, the product can be purified by crystallization from a suitable solvent.

IV. Experimental Protocols & Data

Protocol 1: Synthesis of 3,6-Dimethylpyridazine

This protocol is a representative example and may require optimization based on your specific laboratory conditions.

Step 1: Cyclization

  • To a solution of 2,5-hexanedione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the 2,5-hexanedione is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

Step 2: Oxidation

  • Dissolve the crude residue from Step 1 in a suitable solvent such as toluene or xylene.

  • Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Heat the mixture to reflux and stir vigorously for 12-24 hours. The reaction should be open to the air or have a gentle stream of air bubbling through it.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the intermediate.

  • Cool the reaction mixture, filter through a pad of Celite® to remove the catalyst, and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product and remove the solvent to yield 3,6-dimethylpyridazine as a solid or oil.

Data Presentation: Expected Analytical Data
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
3,6-Dimethylpyridazine ~7.2 (s, 2H), ~2.6 (s, 6H)~158, ~125, ~21108 [M]⁺
3,6-Dimethyl-1,4,5,6-tetrahydropyridazine Signals in the 1-3 ppm rangeSignals in the 20-60 ppm range112 [M]⁺

Note: Exact chemical shifts may vary depending on the solvent and instrument.

V. Visualizing the Reaction Pathway

The following diagram illustrates the key steps and potential pitfalls in the synthesis of 3,6-dimethylpyridazine.

Synthesis_Pathway Start 2,5-Hexanedione + Hydrazine Hydrate Intermediate 3,6-Dimethyl-1,4,5,6- tetrahydropyridazine Start->Intermediate Cyclization (Paal-Knorr) Byproduct1 Incomplete Cyclization (Hydrazones) Start->Byproduct1 Side Reaction (Insufficient heat/time) Product 3,6-Dimethylpyridazine Intermediate->Product Oxidation (e.g., Pd/C, air) Byproduct2 Incomplete Oxidation (Tetrahydropyridazine remains) Intermediate->Byproduct2 Troubleshooting Point: Incomplete Reaction Byproduct3 Over-oxidation (N-oxides, etc.) Product->Byproduct3 Troubleshooting Point: Harsh Conditions

Caption: Reaction pathway for 3,6-dimethylpyridazine synthesis and common byproduct formation.

VI. Conclusion

Successful synthesis of 3,6-dimethylpyridazine hinges on a thorough understanding of the two-stage reaction mechanism and the potential for byproduct formation at each step. By carefully controlling reaction conditions, particularly the oxidation step, and employing appropriate analytical monitoring and purification techniques, researchers can achieve high yields of the desired product. This guide provides a framework for troubleshooting common issues, but we encourage you to adapt these principles to your specific experimental setup for optimal results.

References

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Science of Synthesis. Product Class 8: Pyridazines. Thieme, 2004.
  • ChemTube3D. Synthesis of Pyridazine. [Link]

  • LibreTexts Chemistry. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

Sources

Technical Support Center: Troubleshooting Failed Pyridazine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in constructing the pyridazine core. The pyridazine moiety is a cornerstone in modern drug discovery, valued for its unique physicochemical properties, including a strong dipole moment and robust hydrogen bond accepting capabilities, which can enhance solubility and target engagement.[1] However, its synthesis is not always straightforward.

This document moves beyond simple protocols to provide in-depth, field-tested insights into why your reaction may be failing and how to systematically troubleshoot the issue. We will explore the causality behind common experimental pitfalls and offer validated strategies to get your synthesis back on track.

Core Principles: The Classic Pyridazine Synthesis

The most fundamental route to a pyridazine ring involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine, followed by an oxidation step. Understanding this pathway is critical for effective troubleshooting.

The reaction proceeds via a double condensation to form a non-aromatic dihydropyridazine intermediate. This intermediate must then be oxidized to furnish the final, stable aromatic pyridazine. Each step presents its own set of potential challenges.

Pyridazine_Mechanism cluster_start Start 1,4-Dicarbonyl Compound Step1 Condensation (-2 H2O) Hydrazine Hydrazine (N2H4) Intermediate Dihydropyridazine Intermediate Step2 Oxidation (-2H) Intermediate->Step2 Product Aromatic Pyridazine Step1->Intermediate Step2->Product

Caption: General mechanism for pyridazine synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during pyridazine cyclization reactions in a direct question-and-answer format.

Problem 1: Low or No Product Yield with No Clear Side Products

Question: My reaction has stalled. TLC analysis shows mostly unreacted starting material, and there's no sign of the desired pyridazine product. What's going wrong?

Answer: This is a classic reactivity issue, often stemming from problems with reagents or reaction conditions rather than competing side reactions. Let's break down the likely culprits.

Causality & Diagnosis
  • Hydrazine Quality is Paramount: Hydrazine, typically used as a hydrate, is susceptible to degradation. Old or improperly stored bottles can absorb atmospheric CO₂ to form hydrazine carbonate, or simply have a lower-than-stated concentration due to evaporation. This leads to incorrect stoichiometry and a stalled reaction.

    • Self-Validation: Before starting, verify the concentration of your hydrazine hydrate solution using a simple acid-base titration. (See Protocol 1).

  • Inefficient Dehydration: The initial condensation step releases two molecules of water. If this water is not effectively removed or sequestered, the equilibrium can favor the starting materials, especially at lower temperatures.

    • Expert Insight: While many protocols are run in alcohols like ethanol, which can accommodate some water, switching to a solvent that allows for azeotropic removal of water (e.g., toluene or xylene with a Dean-Stark trap) can dramatically improve yields for stubborn substrates.

  • Insufficient Activation/Temperature: The cyclization requires sufficient thermal energy to overcome the activation barrier. Reactions run at temperatures that are too low may proceed exceedingly slowly or not at all.

    • Expert Insight: While refluxing in ethanol (~78 °C) is common, some substrates require higher temperatures. Acetic acid is an excellent solvent choice as it can tolerate high temperatures, acts as a catalyst for the condensation, and helps to solubilize polar intermediates.[2]

Troubleshooting Workflow

Low_Yield_Troubleshooting Start Low / No Yield CheckHydrazine Verify Hydrazine Concentration (Protocol 1) Start->CheckHydrazine CheckConditions Review Reaction Conditions CheckHydrazine->CheckConditions IncreaseTemp Increase Temperature or Switch to High-Boiling Solvent (e.g., AcOH) CheckConditions->IncreaseTemp If temp < 80°C RemoveWater Use Dean-Stark Trap with Toluene/Xylene CheckConditions->RemoveWater If equilibrium is suspected CheckSubstrate Is Substrate Sterically Hindered or Electronically Deactivated? CheckConditions->CheckSubstrate Success Reaction Proceeds IncreaseTemp->Success RemoveWater->Success AddCatalyst Add Acid Catalyst (e.g., p-TsOH, AcOH) CheckSubstrate->AddCatalyst AddCatalyst->Success

Caption: Decision tree for troubleshooting low-yield reactions.

Problem 2: Isolation of Dihydropyridazine Intermediate

Question: I've successfully formed a new compound, but its spectral data (¹H NMR, Mass Spec) corresponds to the dihydropyridazine intermediate, not the final aromatic product. How do I complete the reaction?

Answer: This is a very common and often positive result! It confirms that the key bond-forming steps have occurred. The final aromatization is a separate oxidative step that sometimes requires a dedicated reagent or specific conditions.

Causality & Diagnosis

The dihydropyridazine is often quite stable and may not spontaneously oxidize. The driving force for aromatization is strong, but an oxidizing agent is typically required to remove the two hydrogen atoms from the ring. In some cases, especially when running the reaction open to the air at high temperatures, atmospheric oxygen can serve as the oxidant, but this is often slow and unreliable.

Solutions & Protocols

Choosing the right oxidant is key and depends on the functional group tolerance of your molecule.

Oxidizing AgentTypical ConditionsPros & Cons
Air / O₂ Reflux in high-boiling solvent (e.g., acetic acid, xylene) open to atmosphere.Pro: Simple, cheap. Con: Often slow, unreliable, may require high temperatures that degrade sensitive substrates.
Bromine (Br₂) in Acetic Acid Add Br₂ dropwise to a solution of the intermediate in AcOH at room temp.Pro: Highly effective, fast. Con: Harsh, can cause unwanted side bromination on electron-rich rings.
Palladium on Carbon (Pd/C) Reflux in a non-reducing solvent (e.g., toluene, xylene) with 10 mol% Pd/C.Pro: Clean, catalytic. Con: Expensive, requires filtration, can reduce other functional groups if H₂ is present.
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Stoichiometric amount in a solvent like dioxane or toluene at room temp to reflux.Pro: Powerful, effective for difficult cases. Con: Expensive, stoichiometric waste.

Expert Recommendation: For many substrates, simply refluxing the crude dihydropyridazine in glacial acetic acid is sufficient to effect aromatization via air oxidation.[2] If this fails, catalytic Pd/C is a robust and clean alternative.

Problem 3: Significant Side Product Formation

Question: My reaction is very messy. TLC shows multiple new spots, and the yield of the desired product is low. What are these side products and how can I prevent them?

Answer: A messy reaction profile points to a lack of selectivity, where the reactants are engaging in undesired pathways. Identifying the likely side reactions is the first step to suppressing them.

Common Side Reactions
  • Polymerization: If your 1,4-dicarbonyl substrate can enolize and undergo self-condensation (an aldol-type reaction), this can compete with the desired cyclization, especially under basic conditions or at high temperatures.

    • Prevention: Add the hydrazine slowly to a solution of the dicarbonyl to keep the concentration of the dicarbonyl in excess, favoring the bimolecular reaction with hydrazine over self-condensation. Running the reaction under slightly acidic conditions (e.g., in acetic acid) can also suppress base-catalyzed polymerization.

  • Incomplete Condensation/Hydrazone Formation: The reaction may stall after the formation of a mono-hydrazone, particularly if the second carbonyl group is sterically hindered. This mono-hydrazone can then react with other molecules.

    • Prevention: Ensure a slight excess (1.1-1.2 equivalents) of hydrazine is used. Higher temperatures and longer reaction times may be necessary to drive the second condensation.

  • Alternative Cyclization Pathways: For certain substrates, other cyclization pathways may become accessible. For example, γ-keto esters might form five-membered ring lactams or pyrazolinones instead of the desired six-membered pyridazine.

    • Prevention: This is highly substrate-dependent. Careful selection of reaction conditions (solvent, temperature, catalyst) is crucial. Reviewing literature for similar substrates is highly recommended.[3] Ring-closure reactions can be entropically challenging, and even small changes can favor one pathway over another.[4]

Experimental Protocols

Protocol 1: Titration to Verify Hydrazine Hydrate Concentration

This protocol provides a reliable method to confirm the molarity of your hydrazine hydrate solution before use.

Materials:

  • Hydrazine hydrate solution (to be tested)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Bromocresol green indicator

  • Deionized water

  • Burette, flask, and magnetic stirrer

Procedure:

  • Accurately weigh approximately 0.1 g of the hydrazine hydrate solution into a 125 mL Erlenmeyer flask.

  • Add 25 mL of deionized water and 3-4 drops of bromocresol green indicator. The solution should be blue.

  • Fill a burette with the standardized 0.1 M HCl solution.

  • Titrate the hydrazine solution with the HCl, stirring continuously.

  • The endpoint is reached when the solution color changes from blue to a persistent yellow. Record the volume of HCl added.

  • Calculation:

    • Molarity of Hydrazine = (Volume of HCl (L) * Molarity of HCl) / (Mass of Hydrazine solution (g) / Density of Hydrazine solution (g/mL) / 1000 (mL/L))

    • Note: The density of ~64% hydrazine hydrate is ~1.03 g/mL. Adjust for your stated concentration.

Protocol 2: General Procedure for Monitoring Reaction by TLC

Materials:

  • TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Appropriate eluent system (e.g., Ethyl Acetate/Hexanes)

  • Capillary spotters

  • UV lamp

Procedure:

  • Prepare a developing chamber with your chosen eluent system.

  • On the baseline of a TLC plate, spot your starting material(s) (SM), a co-spot (starting material and reaction mixture), and the reaction mixture (RM).

  • Allow the spots to dry completely.

  • Place the plate in the developing chamber and allow the solvent front to rise to ~1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm). Circle the spots.

  • Interpretation: A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot for the product. The dihydropyridazine intermediate will typically have a different Rf value than the final aromatic product.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Proença, M. F. J., & La-Scalea, M. A. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 313-338. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1937. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in Pyridazine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

To the Researcher: The cross-coupling of pyridazines is a powerful tool for the synthesis of novel chemical entities in pharmaceutical and materials science. However, the inherent electronic properties of the pyridazine ring present unique challenges, frequently leading to catalyst deactivation and reaction failure. The two adjacent, Lewis-basic nitrogen atoms can strongly coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[1][2] This guide is designed to function as a dedicated technical support resource, moving beyond generic protocols to provide in-depth, mechanistically-grounded troubleshooting strategies for the specific challenges encountered with this substrate class.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common high-level issues. For more detailed diagnostics, proceed to Section 2.

Q1: Why is my pyridazine cross-coupling reaction showing no product formation at all?

A: A complete lack of reactivity often points to rapid, irreversible catalyst poisoning. The pyridazine nitrogens can act as potent ligands, sequestering the palladium and preventing it from entering the catalytic cycle.[1] Other common causes include poor quality of the palladium precatalyst, inactive ligands, or failure to establish and maintain an inert atmosphere.

Q2: My reaction starts but then stalls, giving me a low yield. What is happening?

A: This "stalling" behavior suggests that the catalyst is initially active but deactivates over the course of the reaction. This can be due to several factors:

  • Gradual Catalyst Poisoning: A slow but steady sequestration of the catalyst by the pyridazine substrate or product.

  • Ligand Degradation: The phosphine ligands themselves can degrade under the reaction conditions, especially at elevated temperatures.[3]

  • Formation of Palladium Black: As ligands degrade or dissociate, the unstable Pd(0) species can aggregate into catalytically inactive palladium metal (Pd black).[4][5]

  • Reagent Insolubility: One of the coupling partners or the base may have poor solubility in the chosen solvent, causing the reaction to halt once the soluble portion is consumed.[6]

Q3: I'm observing significant formation of a homo-coupled byproduct from my boronic acid/ester. How can I prevent this?

A: Homo-coupling arises from an imbalance in the rates of the catalytic cycle steps. If transmetalation (the step involving the boronic acid) is slow, the palladium intermediate has time to react with a second molecule of the boronic acid, leading to the undesired byproduct. This can be exacerbated by the presence of oxygen or issues with the choice of base.

Q4: My reaction mixture turns black immediately upon heating. Is this a sign of failure?

A: Not necessarily, but it warrants caution. A color change to dark brown or black is common as the active Pd(0) species is formed. However, if this is accompanied by the formation of a precipitate and a stalled reaction, it indicates the irreversible agglomeration of Pd(0) into inactive palladium black. This is a classic symptom of ligand failure or dissociation, leaving the metal center unprotected.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving specific experimental failures.

Problem 1: No Reaction or Immediate Catalyst Death
  • Symptom: TLC or LC-MS analysis shows only starting materials, even after extended reaction times or heating. A black precipitate may form shortly after the reaction begins.

  • Primary Suspect: Severe Catalyst Poisoning by Pyridazine Coordination.

The lone pair electrons on the pyridazine's nitrogen atoms can coordinate so strongly to the palladium center that they displace the necessary phosphine ligands, forming a stable, off-cycle complex that is catalytically dead.

catalyst_poisoning Active_Catalyst Active Catalyst L₂Pd(0) Poisoned_Complex Inactive Poisoned Complex (Pyridazine)₂Pd(0) Active_Catalyst->Poisoned_Complex Strong Coordination (Poisoning) Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Oxidative Addition Pyridazine Pyridazine Substrate Pyridazine->Poisoned_Complex

Caption: Catalyst poisoning by pyridazine coordination.

  • Optimize the Ligand: The choice of ligand is critical. The goal is to use a ligand that is both electron-rich enough to facilitate reductive elimination and sterically bulky enough to discourage pyridazine binding.

Ligand ClassKey FeaturesRecommended LigandsRationale
Buchwald Ligands Sterically hindered biaryl phosphines.SPhos, XPhos, RuPhosThe bulky biaryl backbone creates a protective pocket around the Pd center, physically hindering the approach of the pyridazine substrate.[7]
Josiphos Ligands Ferrocene-based diphosphines.Josiphos SL-J009-1These can be effective for direct amination with ammonia equivalents, which face similar tight-binding issues.[8]
Monodentate Trialkyl Phosphines Strongly electron-donating.P(t-Bu)₃, PCy₃Their strong electron-donating ability accelerates the rate-limiting oxidative addition and final reductive elimination steps, helping the productive cycle outcompete poisoning.[9][10]
  • Employ Slow Addition of the Pyridazine: Maintaining a low instantaneous concentration of the pyridazine can prevent it from overwhelming the catalyst.

    • Protocol: Slow Addition of Pyridazine Substrate

      • Set up the reaction as usual with the palladium precatalyst, ligand, base, and the non-pyridazine coupling partner in the reaction flask under an inert atmosphere.

      • Dissolve the pyridazine substrate in a portion of the reaction solvent (e.g., 25-50% of the total volume).

      • Using a syringe pump, add the pyridazine solution to the reaction mixture over a period of several hours (e.g., 2-4 hours) at the desired reaction temperature.

      • Monitor the reaction by LC-MS to ensure the pyridazine is being consumed and not accumulating.

Problem 2: Stalled Reaction or Low Conversion
  • Symptom: The reaction proceeds initially but stops before the limiting reagent is fully consumed.

  • Primary Suspects: Catalyst Deactivation (via Agglomeration), Ligand Degradation, Poor Solubility.

This common issue requires a systematic approach to identify the root cause. The following workflow can guide your experimental design.

troubleshooting_workflow Start Reaction Stalls at <90% Conversion Check_Solubility Are all reagents soluble at reaction temp? Start->Check_Solubility Sol_Yes Yes Check_Solubility->Sol_Yes Sol_No No Check_Solubility->Sol_No Check_Atmosphere Was the reaction rigorously degassed and kept under inert gas? Sol_Yes->Check_Atmosphere Screen_Solvents Screen Solvents (Toluene, Dioxane, CPME, t-AmOH) Sol_No->Screen_Solvents Atm_Yes Yes Check_Atmosphere->Atm_Yes Atm_No No Check_Atmosphere->Atm_No Screen_Parameters Screen Reaction Parameters Atm_Yes->Screen_Parameters Improve_Inert_Technique Improve inert atmosphere technique (e.g., Freeze-Pump-Thaw) Atm_No->Improve_Inert_Technique Screen_Ligand Screen Ligand Class (see Table 1) Screen_Parameters->Screen_Ligand Screen_Base Screen Base (see Table 2) Screen_Parameters->Screen_Base Screen_Catalyst Screen Pd Precatalyst Screen_Parameters->Screen_Catalyst

Caption: Troubleshooting workflow for stalled reactions.

  • Address Solubility Issues: Insolubility is a frequently underestimated cause of reaction failure.[6]

    • Action: Visually inspect the reaction mixture at temperature. If solids are present, consider a different solvent. Aromatic solvents (toluene), ethereal solvents (dioxane, THF, CPME), and alcohol solvents (t-AmOH) are common choices.[6][11] Avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the catalyst.[6]

  • Optimize the Base: The choice of base can dramatically affect reaction rate and catalyst stability.

BasepKaHCommon Use Cases & Drawbacks
NaOtBu ~19Strong, often gives high reaction rates. Incompatible with many electrophilic functional groups (e.g., esters, ketones).[12]
LHMDS ~26Strong, non-nucleophilic. Allows for lower reaction temperatures. Air-sensitive solid.[12]
K₃PO₄ ~12.3Weaker base, good functional group tolerance. Anhydrous reactions may require a few equivalents of water to function effectively.[10]
Cs₂CO₃ ~10.3Mild base, excellent functional group tolerance. Can require higher catalyst loadings or longer reaction times.[12]
  • Ensure a Rigorously Inert Atmosphere: Oxygen can oxidize both the Pd(0) catalyst and phosphine ligands, leading to deactivation.

    • Protocol: Freeze-Pump-Thaw Degassing

      • Place the solvent in a thick-walled Schlenk flask with a stir bar.

      • Freeze the solvent by immersing the flask in liquid nitrogen until completely solid.

      • Open the flask to a high-vacuum line and evacuate for 5-10 minutes.

      • Close the flask to vacuum and allow the solvent to thaw completely. You may see bubbles evolve from the liquid.

      • Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed.

      • Backfill the flask with an inert gas (Argon or Nitrogen).

Problem 3: Catalyst Reactivation

In cases where deactivation is caused by the formation of Pd(0) aggregates (palladium black), it is sometimes possible to regenerate the active catalytic species in situ. This is an advanced strategy that relies on re-oxidizing the inactive Pd(0) to an active Pd(II) species.

  • Mechanism: The addition of a mild oxidant, such as 1,4-benzoquinone (BQ), can coordinate to the surface of the palladium aggregates and facilitate their re-oxidation to a soluble, catalytically active Pd(II) form.[4][5][13] This can restart a stalled reaction.

  • Diagnostic Protocol: Benzoquinone Addition

    • If a reaction has stalled and Pd black is visible, take a sample for analysis to confirm the conversion has plateaued.

    • Under a positive flow of inert gas, add a small amount of 1,4-benzoquinone (e.g., 1-5 mol%) to the reaction mixture.

    • Continue to stir the reaction at the set temperature and monitor its progress by LC-MS over the next few hours.

    • If the reaction restarts, it provides strong evidence that deactivation was due to Pd(0) agglomeration. For future runs, adding 1 mol% of BQ at the beginning of the reaction may prevent deactivation.[13]

Caution: This method is not universally applicable and may interfere with sensitive functional groups on your substrates. It should be used as a diagnostic tool and for process optimization after simpler solutions have been exhausted.

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2002). Journal of the American Chemical Society, 124(40), 11846–11855. [Link]

  • Iridium-Complexed Dipyridyl-Pyridazine Organosilica as a Catalyst for Water Oxidation. (2023). Inorganic Chemistry, 62(30), 11849–11858. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2015). Accounts of Chemical Research, 48(4), 1029–1040. [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (2016). Journal of the American Chemical Society, 138(38), 12344–12347. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Catalysis, 11(5), 2918–2925. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). DiVA portal. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of Pyridazine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical bottleneck in the preclinical assessment of pyridazine-based compounds: aqueous solubility. As a privileged scaffold in modern drug discovery, particularly in the realm of kinase inhibitors, the pyridazine core presents a unique set of physicochemical properties that, while beneficial for target engagement, often lead to challenges in achieving the requisite solubility for robust and reproducible biological evaluation.[1][2]

This guide is structured to provide you, our fellow researchers, with a comprehensive toolkit of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols to systematically diagnose and overcome solubility-related hurdles. Our approach is grounded in the fundamental principles of physical chemistry and formulation science, aiming to empower you with the rationale behind each strategy.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered when working with pyridazine derivatives.

Q1: Why do many of my pyridazine derivatives exhibit poor aqueous solubility?

A1: The solubility of pyridazine derivatives is a complex interplay of their solid-state properties (like crystal lattice energy) and their solvation in water. The pyridazine ring itself is a polar heterocycle with a notably high dipole moment (approximately 4.22 D), which is significantly greater than that of benzene or even pyridine.[1] This high polarity might suggest good water solubility. However, several factors can counteract this:

  • Weak Basicity: The pyridazine nucleus is weakly basic, with a pKa of about 2.0.[1] This is considerably lower than pyridine (pKa ≈ 5.2).[1][3] Consequently, at physiological pH (around 7.4), the pyridazine ring is typically not protonated, limiting the potential for salt formation, a common strategy to enhance solubility.[1]

  • Molecular Architecture: Often, pyridazine cores are decorated with large, lipophilic substituents to achieve high target potency (e.g., in kinase inhibitors). These additions increase the overall lipophilicity (high LogP) of the molecule, which is a primary driver of poor aqueous solubility.

  • Crystal Packing: Strong intermolecular interactions, such as π-π stacking facilitated by the aromatic pyridazine ring, can lead to a highly stable crystal lattice.[1] This high lattice energy requires a significant amount of energy to overcome during dissolution, resulting in low solubility.

Q2: I've noticed my compound precipitates when I dilute my DMSO stock solution into aqueous assay buffer. What is happening?

A2: This is a classic sign of a compound "crashing out" of solution and is indicative of its low aqueous solubility. You are moving the compound from a highly favorable organic solvent (DMSO), where it is very soluble, to a predominantly aqueous environment where its solubility is much lower. The final concentration of your compound in the assay buffer has likely exceeded its kinetic or thermodynamic solubility limit in that specific medium. The percentage of DMSO in the final solution is also a critical factor; higher percentages can help maintain solubility but may also impact your biological assay.

Q3: Can I simply increase the final DMSO concentration in my assay to keep my compound in solution?

A3: While technically feasible, this approach should be undertaken with extreme caution. DMSO is a potent organic solvent that can influence biological systems in several ways:

  • Enzyme Inhibition/Activation: At concentrations typically above 0.5-1%, DMSO can directly inhibit or, in some cases, activate enzymes, leading to false-positive or false-negative results.

  • Cellular Toxicity: High concentrations of DMSO can be toxic to cells, affecting membrane integrity and overall viability.

  • Compound Artifacts: DMSO can alter the conformation of both the target protein and the compound itself, potentially affecting their interaction.

It is imperative to first establish the tolerance of your specific assay system to a range of DMSO concentrations before using this as a primary solubilization strategy.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A4: Both are important, but they inform different aspects of your compound's behavior.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, often rapid, conditions, typically by adding a concentrated DMSO stock to an aqueous buffer.[4] It's a high-throughput assessment that is highly relevant for early drug discovery and screening cascades, as it mimics the conditions of most in vitro assays.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility, determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (e.g., 24-48 hours).[4] It represents the maximum concentration of a compound that can be dissolved in a given solvent at equilibrium. This value is crucial for later-stage development, such as formulation and in vivo studies.[4]

For initial biological assays, kinetic solubility is often the more practical and relevant measurement.

Troubleshooting Guide: Compound Precipitation in Biological Assays

This section provides a systematic approach to diagnosing and resolving compound precipitation issues during your experiments.

Problem: My pyridazine derivative precipitates upon dilution into aqueous buffer (e.g., PBS, cell culture media).

G cluster_0 Phase 1: Initial Assessment & Quick Fixes cluster_1 Phase 2: Systematic Formulation Strategies A Precipitation Observed in Assay B Visually Inspect Solution (Tyndall effect, centrifugation) A->B C Decrease Final Compound Concentration Is the activity still measurable? B->C First Step D Increase Final DMSO Concentration (Assay tolerance must be known) C->D No F Problem Solved C->F Yes E Assay Tolerates Higher DMSO? D->E E->F Yes G Proceed to Advanced Strategies E->G No H Measure Kinetic Solubility (Determine solubility limit) G->H I pH Modification Strategy (Requires ionizable group & pKa knowledge) H->I J Co-Solvent Strategy (e.g., PEG 400, ethanol) H->J K Cyclodextrin Encapsulation (e.g., SBE-β-CD) H->K L Salt Form Strategy (Requires ionizable group) H->L M Select & Optimize Strategy I->M J->M K->M L->M N Re-evaluate in Assay M->N

Caption: A systematic workflow for troubleshooting pyridazine solubility.

In-Depth Solubility Enhancement Strategies

If basic adjustments are insufficient, a more systematic formulation approach is necessary.

pH Modification

Causality: The solubility of ionizable compounds is highly pH-dependent. For a basic compound like a pyridazine derivative, solubility increases dramatically as the pH of the medium drops below its pKa, due to the formation of the more soluble protonated (cationic) form. While the parent pyridazine ring is weakly basic (pKa ~2.0), the introduction of more basic functional groups (e.g., an amino group) can raise the pKa into a more physiologically relevant range, making pH modification a viable strategy.[1] For instance, the drug Minaprine, a 3-aminopyridazine, has enhanced basicity and is formulated as a dihydrochloride salt with excellent aqueous solubility.[1]

When to Use:

  • Your pyridazine derivative possesses a basic nitrogen atom with a pKa between 3 and 9.

  • Your biological assay can tolerate a pH that is lower than physiological pH (e.g., certain enzymatic assays).

Execution:

  • Determine the pKa of your compound (either experimentally or through in silico prediction).

  • Prepare a series of buffers with pH values spanning a range of 1-2 units below the pKa.

  • Measure the solubility of your compound in each buffer to generate a pH-solubility profile.

  • Select a buffer that provides adequate solubility and is compatible with your assay.

Co-Solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system. Common co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.

When to Use:

  • When pH modification is not an option (e.g., for neutral compounds or pH-sensitive assays).

  • For preparing higher concentration stock solutions for in vivo studies.

Execution:

  • Select a panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, PG, ethanol).

  • Prepare a series of co-solvent/water (or buffer) mixtures (e.g., 10%, 20%, 30% v/v co-solvent).

  • Measure the solubility of your compound in each mixture.

  • Crucially, verify the tolerance of your biological assay to the selected co-solvent concentration.

Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your pyridazine derivative, forming an inclusion complex. This complex has a hydrophilic exterior, which dramatically increases its apparent aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) is a particularly effective and widely used derivative due to its high water solubility and low toxicity.

When to Use:

  • For compounds that are highly lipophilic.

  • When aiming to improve solubility for both in vitro and in vivo applications.

Execution:

  • Prepare a stock solution of SBE-β-CD in your aqueous buffer (e.g., 10-20% w/v).

  • Add your compound to the SBE-β-CD solution and allow it to equilibrate (with stirring or sonication) to form the inclusion complex.

  • Determine the solubility enhancement by measuring the compound concentration in the supernatant after centrifugation.

Salt Formation

Causality: Converting a weakly basic or acidic drug into a salt is one of the most effective ways to increase its aqueous solubility and dissolution rate. The salt form is ionic and generally has much higher solubility than the neutral free base or free acid form. For weakly basic pyridazine derivatives, forming a salt with a pharmaceutically acceptable acid (e.g., HCl, HBr, mesylate, tosylate) can significantly improve solubility.

When to Use:

  • Your compound has an ionizable center with a suitable pKa.

  • You are in the lead optimization or candidate selection phase and need to improve physicochemical properties for in vivo studies.

Execution:

  • Conduct a salt screening study by reacting your compound (as the free base) with a panel of different acids.

  • Isolate the resulting solid forms and characterize them (e.g., by XRPD to confirm crystallinity).

  • Measure the aqueous solubility of each salt form.

  • Evaluate the stability and hygroscopicity of the most promising salt forms.

Quantitative Data Summary

The following table provides experimental solubility data for a model pyridazine derivative, 6-phenylpyridazin-3(2H)-one (PPD), in various pharmaceutical solvents. This data illustrates the significant impact of solvent choice on solubility.

SolventDielectric Constant (ε)Solubility of PPD (mole fraction, x_e) at 298.2 KSolubility of PPD (mole fraction, x_e) at 318.2 K
Water78.55.82 x 10⁻⁶1.26 x 10⁻⁵
Methanol32.72.91 x 10⁻³5.18 x 10⁻³
Ethanol24.64.81 x 10⁻³8.22 x 10⁻³
1-Butanol17.51.22 x 10⁻²2.11 x 10⁻²
Propylene Glycol (PG)32.08.41 x 10⁻³1.50 x 10⁻²
PEG 40012.52.71 x 10⁻¹4.12 x 10⁻¹
DMSO46.73.39 x 10⁻¹4.73 x 10⁻¹

Data adapted from Molecules 2019, 24(18), 3404.[5]

Key Insight: As demonstrated, the solubility of PPD is extremely low in water but increases dramatically in organic solvents, particularly in DMSO and PEG 400.[5][6] This highlights the importance of selecting appropriate solvent systems for solubilization.

Experimental Protocols

Here are detailed, step-by-step protocols for two fundamental solubility assays.

Protocol 1: High-Throughput Kinetic Solubility Assay (96-Well Plate Format)

Principle: A DMSO stock solution of the test compound is added to an aqueous buffer. After a short incubation period, any precipitated compound is removed by filtration, and the concentration of the remaining soluble compound in the filtrate is determined, typically by LC-MS/MS or UV-Vis spectroscopy.

Materials:

  • 10 mM stock solutions of test compounds in 100% DMSO.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen® Solubility Filter Plate).

  • 96-well collection plates.

  • Plate shaker.

  • Plate centrifuge.

  • LC-MS/MS or UV-plate reader.

Procedure:

  • Prepare Compound Plate: In a standard 96-well plate, add 198 µL of PBS, pH 7.4, to each well.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This results in a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours at approximately 700 RPM.[4]

  • Filtration: Place the 96-well filter plate on top of a 96-well collection plate. Carefully transfer the contents of the incubation plate to the filter plate.

  • Vacuum Filtration: Apply vacuum to the filter plate assembly to draw the filtrate into the collection plate.

  • Analysis: Analyze the filtrate in the collection plate by a suitable analytical method (e.g., LC-MS/MS) to determine the concentration of the soluble compound. A standard curve of the compound prepared in a 1% DMSO/PBS solution is required for quantification.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest over an extended period. The resulting saturated solution is then filtered, and the concentration is determined. This method measures the true equilibrium solubility.

Materials:

  • Solid (crystalline) test compound.

  • Solvent of interest (e.g., water, PBS pH 7.4).

  • Glass vials with screw caps.

  • Orbital shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Syringe filters (e.g., 0.22 µm PVDF).

  • Analytical instrument (e.g., HPLC-UV, LC-MS).

Procedure:

  • Add Excess Compound: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Add Solvent: Add a known volume of the solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for 24-48 hours to reach equilibrium.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution & Analysis: Dilute the filtrate with a suitable solvent and analyze its concentration using a validated analytical method (e.g., HPLC-UV) against a standard curve.

References

  • Kenny, P. W. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1885-1926. Available from: [Link]

  • Hurmath Unnissa, S., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 999-1004. Available from: [Link]

  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. Available from: [Link]

  • Singh, U. P., & Singh, R. P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available from: [Link]

  • Alegbejo, T. O., Emery, F. S., & Dehaen, W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430-445. Available from: [Link]

  • Ibrahim, M. M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3(10), 59-66. Available from: [Link]

  • Shakeel, F., et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(22), 5316. Available from: [Link]

  • Li, S., et al. (2022). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology, 13, 1046711. Available from: [Link]

  • White, K., & Presley, C. (2020). Kinetic Solubility 96–Well Protocol. Warren Center for Neuroscience Drug Discovery. Available from: [Link]

  • Wikipedia. (2024). Pyridine. Available from: [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Available from: [Link]

  • Kou, J., et al. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 25(3), 36-43. Available from: [Link]

  • Williams, H. D., et al. (2013). Strategies to address poor solubility in discovery and development. Pharmacological reviews, 65(1), 315-499.
  • Saal, C., & Becker, A. (2015). An evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology, 67(6), 816-834. Available from: [Link]

  • Kotalwar, S. S., et al. (2023).
  • Boulos, L. S., et al. (2015). Synthesis of Some Novel Pyridazine Derivatives of Expected Antitumor Activity. Journal of Heterocyclic Chemistry, 52(4), 1146-1152.
  • Acar, Ç., et al. (2021). Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. Journal of Biochemical and Molecular Toxicology, 35(4), e22686. Available from: [Link]

  • Matlock, M. K., et al. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega, 5(27), 16766-16773. Available from: [Link]

  • Pan, L., et al. (2013). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. Current Protocols in Pharmacology, 62(1), 7.1.1-7.1.13.
  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Aminopyridazine and 4-Aminopyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intricacies of the Aminopyridazine Scaffold

Pyridazines, six-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and materials science. Their inherent electron-deficient nature, a consequence of the electronegative nitrogen atoms, imparts unique reactivity profiles that are both a challenge and an opportunity for synthetic chemists. The introduction of an amino group onto the pyridazine ring further modulates these electronic properties, creating a nuanced landscape of reactivity that is highly dependent on the substituent's position.

This guide provides an in-depth, objective comparison of the chemical reactivity of two key isomers: 3-aminopyridazine and 4-aminopyridazine. By examining their electronic characteristics, basicity, and behavior in fundamental organic reactions, we aim to provide a predictive framework for their synthetic utility. This analysis is grounded in experimental data and established mechanistic principles to empower researchers in the rational design of novel pyridazine-containing molecules.

Electronic Landscape: The Influence of the Amino Group's Position

The pyridazine ring is characterized by a significant π-deficiency, which deactivates it towards electrophilic attack and simultaneously activates it for nucleophilic substitution. The position of the electron-donating amino group (–NH₂) plays a critical role in either mitigating or exacerbating these inherent electronic traits.

  • 3-Aminopyridazine: The amino group at the C3 position is adjacent to one of the ring nitrogens. Its electron-donating effect is primarily exerted through the σ-bond framework (inductive effect) and to a lesser extent through resonance. The proximity to the nitrogen atom can lead to complex electronic interactions and potential intramolecular hydrogen bonding, which can influence its reactivity.

  • 4-Aminopyridazine: With the amino group at the C4 position, a strong resonance (mesomeric) effect comes into play. The lone pair of the amino nitrogen can be delocalized into the pyridazine ring, increasing the electron density at the ortho and para positions relative to the amino group. This has a profound impact on both the basicity of the ring nitrogens and the susceptibility of the ring to electrophilic attack.

Comparative Basicity: A Tale of Two Nitrogens

The basicity of the aminopyridazines, defined by the pKa of their conjugate acids, is a crucial parameter that governs their behavior in acid-catalyzed reactions and their interaction with biological targets. Protonation can occur at either a ring nitrogen or the exocyclic amino group, but it is the protonation of the ring nitrogen that is more thermodynamically favorable.

CompoundPredicted pKaExperimental pKaReference(s)
3-Aminopyridazine 4.88Not widely reported[1]
4-Aminopyridazine -9.17[2]

Analysis: 4-Aminopyridazine is a significantly stronger base than 3-aminopyridazine. This can be attributed to the effective resonance stabilization of the positive charge in the conjugate acid of 4-aminopyridazine. When a proton adds to the N1 nitrogen, the positive charge can be delocalized onto the exocyclic amino group, a stabilizing interaction that is not possible for the 3-amino isomer. This stark difference in basicity has significant implications for reaction conditions and purification strategies.

Reactivity in Electrophilic Aromatic Substitution

The electron-deficient nature of the pyridazine ring makes electrophilic aromatic substitution (EAS) challenging, often requiring harsh reaction conditions. The activating amino group can facilitate these reactions, but its positional influence dictates the regioselectivity and overall feasibility.

General Observations:

  • Direct nitration of pyridazine itself is difficult and often results in low yields.

  • The presence of an activating group like –NH₂ is generally required for successful electrophilic substitution.

Comparative Reactivity:

Reaction3-Aminopyridazine4-Aminopyridazine
Nitration Limited data available. Expected to be sluggish and may require protection of the amino group.Limited direct experimental data. The amino group strongly activates the ring, but the harsh nitrating conditions can lead to oxidation or the formation of a deactivated pyridinium ion.
Halogenation No direct comparative data found.Reacts with halogens like bromine, but the reaction can be complex, leading to protonation and subsequent bromination-dimerization products.[3][4]

Mechanistic Rationale: The directing effect of the amino group is key to understanding the potential regioselectivity of EAS.

  • For 4-Aminopyridazine: The amino group is a strong ortho-, para-director. Through resonance, it increases electron density at the C3 and C5 positions, making them the most likely sites for electrophilic attack.

  • For 3-Aminopyridazine: The directing influence is less straightforward. The amino group would be expected to direct ortho and para, to the C2 and C4/C6 positions. However, the inherent deactivation of the pyridazine ring and the proximity of the ring nitrogens complicate predictions.

To visually understand these directing effects, the resonance structures of the sigma complexes (arenium ions) formed during electrophilic attack can be analyzed.

G Resonance in Electrophilic Attack on 4-Aminopyridazine at C5 cluster_0 Attack at C5 A Intermediate A B Intermediate B A->B Resonance C Intermediate C B->C Resonance

Caption: Favorable resonance stabilization in the sigma complex of 4-aminopyridazine.

G Resonance in Electrophilic Attack on 3-Aminopyridazine at C4 cluster_1 Attack at C4 D Intermediate D E Intermediate E D->E Resonance F Intermediate F E->F Resonance

Caption: Less favorable resonance stabilization in the sigma complex of 3-aminopyridazine.

Reactivity in Nucleophilic Aromatic Substitution

The π-deficient pyridazine ring is inherently activated towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogens. This reactivity is further influenced by the presence of a good leaving group (e.g., a halogen) and the position of the amino substituent.

General Principles:

  • Nucleophilic attack is favored at the C3 and C6 positions of the pyridazine ring due to their proximity to the electron-withdrawing nitrogen atoms.

  • The presence of an electron-donating amino group can decrease the ring's electrophilicity, potentially slowing down SNAr reactions compared to an unsubstituted halopyridazine.

Comparative Reactivity: Direct comparative experimental data for SNAr reactions on 3-amino vs. 4-amino substituted halopyridazines is scarce. However, we can infer their relative reactivity based on electronic principles.

  • 3-Amino Isomer: The amino group at C3 is adjacent to a potential site of nucleophilic attack (C6). Its electron-donating inductive effect could slightly decrease the rate of reaction at C6.

  • 4-Amino Isomer: The amino group at C4 can donate electron density into the ring via resonance. This would decrease the electrophilicity of the entire ring, likely making SNAr reactions slower compared to the 3-amino isomer, assuming the leaving group is at a comparable position (e.g., C6).

The following workflow outlines a general approach to screening for nucleophilic substitution reactivity.

G Workflow for Nucleophilic Substitution Screening A Select Halopyridazine Precursor (e.g., 3-amino-6-chloropyridazine or 4-amino-6-chloropyridazine) B Choose Nucleophile (e.g., NaOMe, R₂NH) A->B C Select Solvent and Temperature B->C D Run Reaction and Monitor Progress (TLC, LC-MS) C->D E Isolate and Characterize Product D->E F Analyze Yield and Purity E->F G Compare Reactivity of Isomers F->G

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Prominence of the Pyridazine Scaffold in Drug Discovery

The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "wonder nucleus" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, cardiovascular, and antidiabetic properties.[2] The versatility of the pyridazine scaffold allows for facile functionalization, enabling the generation of diverse chemical libraries with the potential for potent and selective biological activity. This guide provides a comprehensive framework for validating the biological activity of novel pyridazine compounds, offering a comparative analysis of key assays and the rationale behind their selection. We will delve into detailed, self-validating experimental protocols and present a clear methodology for data interpretation, empowering researchers to confidently advance their most promising candidates.

I. Foundational Assays: Initial Screening for Biological Relevance

The initial phase of validating a novel pyridazine compound involves broad-spectrum screening to identify its general biological impact. These foundational assays are crucial for establishing a baseline of activity and guiding subsequent, more targeted investigations.

A. Cytotoxicity and Cell Viability Assessment: The MTT Assay

A fundamental first step is to determine the compound's effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[3]

Causality of Experimental Choice: The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of living cells. This assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects, which is a critical parameter for any potential therapeutic agent.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Add serial dilutions of pyridazine compound B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for cell viability.

Detailed Protocol: MTT Assay [5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel pyridazine compounds and a positive control (e.g., Doxorubicin for cancer cells) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

Comparative Data: Anticancer Activity of Pyridazine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Novel Pyridazine 1 MDA-MB-231 (Breast)6.21Doxorubicin-[8]
Novel Pyridazine 2 4T1 (Breast)7.04Doxorubicin-[8]
Pyrazolo-pyridazine 4 HepG-2 (Liver)0.391Erlotinib0.126[9]
Pyrazolo-pyridazine 4 HCT-116 (Colon)-Doxorubicin-[9]
Pyrazolo-pyridazine 4 MCF-7 (Breast)-Doxorubicin-[9]

II. Target-Oriented Assays: Unraveling the Mechanism of Action

Following the initial screening, the next logical step is to investigate the specific biological targets and pathways modulated by the active pyridazine compounds. This section will focus on assays relevant to the known therapeutic areas of pyridazines: anti-inflammatory and cardiovascular diseases.

A. Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay

Many pyridazine derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Causality of Experimental Choice: COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.[10] Therefore, an in vitro COX-2 inhibition assay is essential for characterizing the anti-inflammatory potential and selectivity of novel pyridazine compounds.

Experimental Workflow: In Vitro COX-2 Inhibition Assay

COX2_Workflow cluster_prep Reagent Preparation cluster_incubation Enzyme Inhibition cluster_detection Detection A Prepare COX-2 enzyme solution B Prepare cofactor and substrate solutions A->B C Incubate COX-2 with pyridazine compound B->C D Add arachidonic acid (substrate) C->D E Stop reaction and measure product formation D->E F (e.g., PGF2α via EIA) E->F

Caption: Workflow for in vitro COX-2 inhibition assay.

Detailed Protocol: In Vitro COX-2 Inhibition Assay [11][12]

  • Reagent Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0). Prepare a cofactor solution containing heme and a substrate solution of arachidonic acid.

  • Enzyme Inhibition: In a 96-well plate, add the COX-2 enzyme solution, the cofactor solution, and various concentrations of the novel pyridazine compounds or a positive control (e.g., Celecoxib).[13] Incubate for a short period (e.g., 10 minutes at 37°C).

  • Initiate Reaction: Add the arachidonic acid solution to each well to start the enzymatic reaction.

  • Stop Reaction: After a defined incubation time (e.g., 10 minutes), stop the reaction by adding a solution of 1 M HCl.

  • Product Measurement: The product of the COX-2 reaction, prostaglandin H2 (PGH2), is unstable. It is typically converted to a more stable product, such as prostaglandin F2α (PGF2α), by reduction with stannous chloride. The concentration of PGF2α is then quantified using an Enzyme Immunoassay (EIA) kit.[11][12]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Comparative Data: Anti-inflammatory Activity of Pyridazine Derivatives

Compound IDCOX-2 Inhibition IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference CompoundCOX-2 Inhibition IC50 (µM)Citation
Compound 4c 0.26>192Celecoxib0.35
Compound 6b 0.186.33Celecoxib0.35
Compound 9a 0.0155>3225Celecoxib0.0178[13]
Compound 16b 0.0169>2958Celecoxib0.0178[13]
B. Cardiovascular Activity: Isolated Rat Aorta Vasodilation Assay

Pyridazinone derivatives have been investigated for their vasodilator properties, which are beneficial in treating cardiovascular conditions like hypertension.[14] The isolated rat aorta assay is a classic ex vivo method to assess the vasorelaxant effects of novel compounds.[2]

Causality of Experimental Choice: This assay provides a functional measure of a compound's ability to relax pre-constricted arterial smooth muscle. It allows for the determination of whether the vasodilation is endothelium-dependent or -independent, providing crucial insights into the mechanism of action.[2] An endothelium-dependent effect suggests the involvement of nitric oxide (NO) or other endothelium-derived relaxing factors, while an endothelium-independent effect points towards a direct action on the vascular smooth muscle cells.

Experimental Workflow: Isolated Rat Aorta Vasodilation Assay

Vasodilation_Workflow cluster_prep Tissue Preparation cluster_constriction Pre-constriction cluster_relaxation Compound Addition A Isolate thoracic aorta from rat B Cut into rings and mount in organ bath A->B C Induce contraction with phenylephrine or KCl B->C D Achieve a stable contraction plateau C->D E Add cumulative concentrations of pyridazine compound D->E F Record changes in isometric tension E->F

Caption: Workflow for the isolated rat aorta vasodilation assay.

Detailed Protocol: Isolated Rat Aorta Vasodilation Assay [2]

  • Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent connective and adipose tissues and cut it into rings of 3-5 mm in length.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.

  • Pre-constriction: Induce a sustained contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine (1 µM) or potassium chloride (KCl, 60 mM).

  • Compound Addition: Once a stable contraction plateau is reached, add cumulative concentrations of the novel pyridazine compound to the organ bath.

  • Data Recording and Analysis: Record the relaxation response as a percentage of the pre-constriction. Plot a concentration-response curve and calculate the half-maximal effective concentration (EC50).

  • Endothelium Integrity Check: At the end of each experiment, the presence of a functional endothelium can be verified by the ability of acetylcholine (1 µM) to induce relaxation.

Comparative Data: Vasodilator Activity of Pyridazine Derivatives

Compound IDEC50 (µM)Reference CompoundEC50 (µM)Citation
Compound 5 0.339Hydralazine18.210
Compound 10c 1.204Hydralazine18.210
Compound 2j 0.02916Nitroglycerin0.1824
Compound 4h 0.0117Nitroglycerin0.1824[8]

III. Delving Deeper: Elucidating Signaling Pathways

Understanding the molecular pathways through which a novel pyridazine compound exerts its effects is a critical step in its validation. Many pyridazine derivatives have been shown to modulate key signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

The MAPK Signaling Pathway: A Common Target for Pyridazine Inhibitors

The p38 MAPK pathway plays a crucial role in the cellular response to inflammatory stimuli, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of p38 MAPK is a validated therapeutic strategy for inflammatory diseases.

Signaling Pathway: Pyridazine Inhibition of p38 MAPK

MAPK_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects Stress Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2) p38->Transcription_Factors activates Pyridazine Novel Pyridazine Inhibitor Pyridazine->p38 inhibits Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Transcription_Factors->Cytokine_Production induces

Caption: Inhibition of the p38 MAPK pathway by a novel pyridazine compound.

IV. Conclusion: A Roadmap for Successful Validation

This guide has provided a structured and scientifically rigorous approach to validating the biological activity of novel pyridazine compounds. By employing a tiered strategy that begins with broad screening and progresses to target-specific and pathway-level investigations, researchers can efficiently identify and characterize promising drug candidates. The detailed protocols and comparative data presented herein serve as a practical resource for designing and interpreting experiments. Adherence to these principles of expertise, trustworthiness, and authoritative grounding will ensure the generation of high-quality, reproducible data, ultimately accelerating the translation of novel pyridazine compounds from the laboratory to the clinic.

References

  • ResearchGate. (2025). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. Retrieved from [Link]

  • PubMed. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Retrieved from [Link]

  • PMC - PubMed Central. (2019). A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values obtained for the prepared derivatives against different.... Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Vasodilator Activity of Some pyridazin-3(2 H )-one Based Compounds. Retrieved from [Link]

  • PubMed. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

  • PMC - PubMed Central. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved from [Link]

  • MDPI. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Retrieved from [Link]

  • MDPI. (n.d.). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Retrieved from [Link]

  • ResearchGate. (2005). Design and Synthesis of Potent Pyridazine Inhibitors of p38 MAP Kinase. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Data of the in vitro COX-1/COX-2 enzyme inhibition assay of the.... Retrieved from [Link]

  • PMC - PubMed Central. (2025). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • MDPI. (n.d.). Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Universität Tübingen. (n.d.). The path of p38α MAP kinase inhibition. Retrieved from [Link]

  • Journal of the Medical Association of Thailand. (n.d.). Effects of Phikud Navakot Extract on Vascular Reactivity in the Isolated Rat Aorta. Retrieved from [Link]

  • International Journal of Medical Pharmaceutical and Health Sciences. (n.d.). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit COX2 82210. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]

  • Auctores Online. (n.d.). Regulatory Guidelines for New Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative examples of biologically active drugs containing pyridazine moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. …. Retrieved from [Link]

  • PMC - PubMed Central. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Retrieved from [Link]

  • PMC - PubMed Central. (2019). Vasodilation Elicited by Isoxsuprine, Identified by High-Throughput Virtual Screening of Compound Libraries, Involves Activation of the NO/cGMP and H2S/KATP Pathways and Blockade of α1-Adrenoceptors and Calcium Channels. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti‐inflammatory activity of pyridazinones: A review. Retrieved from [Link]

  • NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Retrieved from [Link]

  • The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. Retrieved from [Link]

Sources

A Researcher's Guide to Bioisosteric Replacement Strategies for the Pyridazine Ring

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties to enhance pharmacological activity or optimize pharmacokinetic profiles, is a critical tool in this endeavor. This guide provides an in-depth technical comparison of bioisosteric replacement strategies for the pyridazine ring, a heterocycle of growing importance in drug discovery.[1][2] We will delve into the rationale behind these strategies, present comparative experimental data, and provide detailed protocols for the synthesis and evaluation of key bioisosteres.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique set of physicochemical properties. It is characterized by weak basicity, a high dipole moment, and the capacity for robust dual hydrogen bonding.[1] These attributes contribute to its role in molecular recognition and can be leveraged to address challenges in drug design, such as improving solubility and reducing off-target effects like cytochrome P450 (CYP) inhibition and hERG channel interactions.[1] However, the exploration of bioisosteric replacements for the pyridazine moiety can unlock further improvements in a compound's drug-like properties.

This guide will focus on the most common bioisosteric replacements for the pyridazine ring: its isomeric diazines (pyridine and pyrimidine) and other five-membered heterocycles like thiadiazoles and oxadiazoles. We will examine, through specific case studies, how these substitutions impact biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The Strategic Landscape of Pyridazine Bioisosterism

The decision to replace a pyridazine ring is driven by the desire to fine-tune a molecule's interaction with its biological target and improve its overall developability. The adjacent nitrogen atoms in pyridazine create a unique electronic distribution and hydrogen bonding pattern that influences its binding to target proteins. Replacing this moiety with other heterocycles alters these interactions, potentially leading to enhanced potency, selectivity, or a more favorable safety profile.

cluster_pyridazine Pyridazine Core cluster_replacements Bioisosteric Replacements pyridazine Pyridazine pyridine Pyridine pyridazine->pyridine Altered H-bonding & Basicity pyrimidine Pyrimidine pyridazine->pyrimidine Modulated Dipole & H-bonding pyrazine Pyrazine pyridazine->pyrazine Different N-vector & Polarity thiadiazole Thiadiazole pyridazine->thiadiazole Mimics H-bond Acceptor oxadiazole Oxadiazole pyridazine->oxadiazole Geometric & Electronic Shift

Caption: Bioisosteric replacements for the pyridazine ring.

Case Study 1: Modulating Kinase Inhibition - Pyridine and Pyrimidine as Bioisosteres for Pyridazine in ROCK Inhibitors

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are compelling targets for cardiovascular and neurological disorders. In the development of ROCK inhibitors, a pyridine-based compound demonstrated potent inhibition but also significant off-target effects, particularly inhibition of CYP enzymes.[1] This prompted an investigation into bioisosteric replacements of the pyridine ring to improve the drug's safety profile.

The replacement of the pyridine with a pyridazine ring in a related analog led to a dramatic decrease in ROCK1 and ROCK2 inhibitory potency (553-fold and 58-fold, respectively), but it also significantly improved the CYP inhibition profile.[1] In contrast, the pyrimidine analog offered a more balanced outcome, with improved kinase inhibition compared to the pyridazine and a favorable CYP profile.[1] This highlights the delicate interplay between on-target activity and off-target effects that can be modulated through bioisosteric replacement.

CompoundHeterocycleROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)CYP2C9 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Analog 1 PyridinePotent (baseline)Potent (baseline)2.040.200.08
Analog 2 Pyridazine553-fold less potent58-fold less potent>20>2016.7
Analog 3 PyrimidineImproved potencyImproved potency>20>20>20

Data sourced from: Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921.[1]

The observed differences in activity can be attributed to the altered electronic and steric properties of the heterocycles. The pyridazine's adjacent nitrogens create a different hydrogen bonding pattern and dipole moment compared to the pyridine, which can disrupt the optimal binding interactions within the kinase hinge region. The pyrimidine, with its nitrogens at the 1 and 3 positions, presents a different vector for hydrogen bonding that, in this case, was more favorable for maintaining kinase inhibition while still mitigating CYP interactions.

Experimental Protocols

The synthesis of pyrimidine-containing analogs often involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent. The following is a representative procedure for the synthesis of a key intermediate.

Synthesis of 4-(3-Pyridinyl)-N-[3-(trifluoromethyl)phenyl]-2-pyrimidinamine

Materials:

  • 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one

  • [3-(trifluoromethyl)phenyl]guanidine carbonate

  • n-propanol

  • Water

  • Hexane

Procedure:

  • A mixture of 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one (7.04 g) and [3-(trifluoromethyl)phenyl]guanidine carbonate (18.72 g) in n-propanol (500 ml) is heated at reflux for 16 hours.[3]

  • The solvent is evaporated to near dryness under reduced pressure.[3]

  • Water is added to the residue, and the resulting precipitate is collected by filtration.[3]

  • The crude product is recrystallized from hexane to yield the desired product (5.55 g).[3]

start Start reflux Reflux with [3-(trifluoromethyl)phenyl]guanidine carbonate in n-propanol (16h) start->reflux evaporate Evaporate Solvent reflux->evaporate precipitate Add Water & Collect Precipitate evaporate->precipitate recrystallize Recrystallize from Hexane precipitate->recrystallize product Final Product recrystallize->product

Caption: Synthetic workflow for a pyrimidine-based ROCK inhibitor analog.

Case Study 2: Fine-Tuning Phosphodiesterase 10A (PDE10A) Inhibition

PDE10A is a key enzyme in the central nervous system, and its inhibitors are being explored for the treatment of schizophrenia and other neuropsychiatric disorders. Structure-activity relationship (SAR) studies on a series of PDE10A inhibitors revealed that a pyridine-containing compound exhibited high potency. The nitrogen of the pyridine was found to engage in a hydrogen bond interaction with the protein, mediated by a water molecule.

When the pyridine was replaced with a pyridazine, a 25-fold decrease in potency was observed.[4] This loss of activity was attributed to a less favorable hydrogen bonding potential. In contrast, a pyrimidine analog showed intermediate potency. A strong correlation was found between the calculated hydrogen bonding potential (pKBHX) and the observed IC₅₀ values, underscoring the importance of this interaction for potent PDE10A inhibition.[4]

CompoundHeterocyclePDE10A IC₅₀ (nM)pKBHX
Analog 1 Pyridine0.421.86
Analog 2 Pyridazine11.91.07
Analog 3 Pyrimidine-1.65

Data sourced from: Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921.[4]

Experimental Protocols

A common and versatile method for the synthesis of the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine.

Materials:

  • 1,4-dicarbonyl compound

  • Hydrazine hydrate

  • Ethanol

  • Oxidizing agent (e.g., bromine, air)

Procedure:

  • Dissolve the 1,4-dicarbonyl compound in ethanol.

  • Add hydrazine hydrate to the solution and reflux the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the intermediate dihydropyridazine is formed.[2]

  • The dihydropyridazine is then oxidized to the aromatic pyridazine. This can be achieved by various methods, including bubbling air through the reaction mixture or by the addition of an oxidizing agent like bromine.[2]

  • The final product is isolated and purified by crystallization or chromatography.

start 1,4-Dicarbonyl Compound reflux Reflux with Hydrazine Hydrate in Ethanol start->reflux dihydropyridazine Dihydropyridazine Intermediate reflux->dihydropyridazine oxidize Oxidation dihydropyridazine->oxidize product 3,6-Disubstituted Pyridazine oxidize->product

Caption: General synthetic scheme for 3,6-disubstituted pyridazines.

Case Study 3: The Role of Dual Hydrogen Bonding in Glutaminase (GLS1) Inhibition

Glutaminase 1 (GLS1) is a critical enzyme in cancer cell metabolism, making it an attractive target for oncology drug discovery. The prototype GLS1 inhibitor, BPTES, features a 1,3,4-thiadiazole ring that engages in dual hydrogen bonding with the enzyme.[1]

In the optimization of GLS1 inhibitors, it was discovered that a pyridazine ring could effectively replace the thiadiazole moiety, maintaining potent inhibition.[1] This suggests that the pyridazine's two adjacent nitrogen atoms can mimic the hydrogen bond accepting capabilities of the thiadiazole. Interestingly, the corresponding 1,3,4-oxadiazole analog was found to be incompatible with potent GLS1 inhibition.[1] This highlights that subtle differences in the geometry and electronic properties of bioisosteres can have a profound impact on their ability to interact with the target protein.

HeterocycleGLS1 Inhibition
1,3,4-ThiadiazolePotent
Pyridazine Potent
1,3,4-OxadiazoleInactive

Data sourced from: Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921.[1]

Experimental Protocols

An increasingly popular method for the synthesis of pyridazines, particularly for creating diverse libraries of compounds, is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and an electron-rich dienophile.

Materials:

  • Substituted 1,2,4,5-tetrazine

  • Electron-rich alkene or alkyne

  • Solvent (e.g., dioxane, toluene)

Procedure:

  • Dissolve the 1,2,4,5-tetrazine and the dienophile in an appropriate solvent.

  • The reaction is typically heated, and its progress is monitored by TLC or LC-MS.

  • The initial cycloadduct undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas to form the dihydropyridazine intermediate.

  • The dihydropyridazine then aromatizes, often spontaneously or with mild oxidation, to yield the pyridazine product.[5]

  • The product is isolated and purified using standard techniques.

start 1,2,4,5-Tetrazine + Dienophile iedda Inverse-Electron-Demand Diels-Alder Reaction start->iedda cycloadduct Cycloadduct iedda->cycloadduct retro_da Retro-Diels-Alder (N₂ extrusion) cycloadduct->retro_da dihydropyridazine Dihydropyridazine retro_da->dihydropyridazine aromatization Aromatization dihydropyridazine->aromatization product Pyridazine aromatization->product

Caption: Synthetic pathway for pyridazines via IEDDA reaction.

Evaluating the Impact of Bioisosteric Replacement: Key In Vitro Assays

To objectively compare the performance of pyridazine-containing compounds with their bioisosteres, a panel of standardized in vitro assays is essential. These assays provide quantitative data on key ADME and safety parameters.

Kinetic Solubility Assay by Nephelometry

Purpose: To determine the kinetic solubility of a compound in an aqueous buffer, which is a critical parameter for predicting oral absorption and ensuring reliable results in biological assays.

Principle: This high-throughput method measures the light scattering caused by insoluble particles of a compound in solution. A laser beam is passed through the sample, and the amount of scattered light is detected. The point at which a significant increase in scattering is observed as the compound concentration increases is taken as the kinetic solubility.[6]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 384-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 1 µL) of each DMSO solution to a corresponding well of a 384-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of typically 1%.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur.

  • Measurement: Measure the light scattering of each well using a laser nephelometer.

  • Data Analysis: Plot the scattered light intensity against the compound concentration. The kinetic solubility is determined from the inflection point of the curve.[6]

Cytochrome P450 (CYP) Inhibition Assay

Purpose: To assess the potential of a compound to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9), which is a primary cause of drug-drug interactions.

Principle: The assay measures the effect of a test compound on the metabolism of a known, isoform-specific probe substrate by human liver microsomes. The formation of the metabolite is monitored by LC-MS/MS. A decrease in metabolite formation in the presence of the test compound indicates inhibition.

Experimental Protocol:

  • Incubation Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system, and the isoform-specific probe substrate in a phosphate buffer (pH 7.4).

  • Test Compound Addition: Add the test compound at various concentrations (typically a serial dilution) to the incubation mixture. Include a vehicle control (DMSO) and a positive control inhibitor for each isoform.

  • Pre-incubation (for time-dependent inhibition): For assessing time-dependent inhibition, pre-incubate the test compound with the microsomes and NADPH-regenerating system before adding the probe substrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the probe substrate (or NADPH for time-dependent assays).

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the presence of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

hERG Manual Patch Clamp Assay

Purpose: To evaluate the potential of a compound to block the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of torsades de pointes, a life-threatening cardiac arrhythmia.

Principle: The "gold standard" manual patch clamp technique directly measures the flow of ions through the hERG channel in a single cell expressing the channel. The effect of the test compound on the hERG current is quantified.

Experimental Protocol:

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing the hERG channel.

  • Cell Preparation: Isolate a single cell for patch clamp recording.

  • Giga-seal Formation: Form a high-resistance (GΩ) seal between the patch pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Clamp Protocol: Apply a specific voltage clamp protocol to elicit the characteristic hERG tail current.[7]

  • Control Recording: Record the baseline hERG current in the absence of the test compound.

  • Compound Application: Perfuse the cell with a solution containing the test compound at various concentrations.

  • Recording: Record the hERG current in the presence of the test compound.

  • Data Analysis: Measure the peak tail current at each concentration and calculate the percent inhibition relative to the baseline. Determine the IC₅₀ value by fitting the concentration-response data.

Conclusion

The bioisosteric replacement of the pyridazine ring is a powerful strategy in drug discovery for optimizing the pharmacological and pharmacokinetic properties of lead compounds. As demonstrated through the case studies on ROCK, PDE10A, and GLS1 inhibitors, replacing the pyridazine moiety with other heterocycles such as pyridine, pyrimidine, or thiadiazole can have a profound impact on potency, selectivity, and ADME profiles. The choice of a particular bioisostere must be guided by a thorough understanding of the structure-activity relationships and the specific challenges that need to be addressed in a given project. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of these important classes of compounds, enabling researchers to make informed decisions in their drug discovery programs.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(3-Pyridinyl)-N-[3-(trifluoromethyl)phenyl]-2-pyrimidinamine. Retrieved from [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 115-123. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]

  • Baruch S. Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

  • Tucaliuc, R. A., Mangalagiu, V., & Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Processes, 11(8), 2306. [Link]

  • El-Adl, K., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 21(11), 1438. [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • Puriņš, M., Nakahara, H., & Levin, M. D. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 389(6706), 295–298. [Link]

  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature reviews. Drug discovery, 6(11), 881–890. [Link]

  • Davila-Garcia, M. I., et al. (2016). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Neurochemical research, 41(4), 745–757. [Link]

  • Frotscher, M., et al. (2008). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & medicinal chemistry, 16(15), 7332–7340. [Link]

  • Wikipedia. (n.d.). Lipophilic efficiency. Retrieved from [Link]

  • Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug development research, 86(6), e70146. [Link]

  • ResearchGate. (n.d.). Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities. Retrieved from [Link]

  • GARDP Revive. (n.d.). Lipophilic efficiency. Retrieved from [Link]

  • Peretto, I., et al. (2014). The role of ligand efficiency metrics in drug discovery. Expert opinion on drug discovery, 9(2), 123–140. [Link]

  • St. Jean, D. J., Jr, et al. (2019). Discovery of a Thiadiazole-Pyridazine-Based Allosteric Glutaminase 1 Inhibitor Series That Demonstrates Oral Bioavailability and Activity in Tumor Xenograft Models. Journal of medicinal chemistry, 62(13), 6086–6103. [Link]

  • Hopkins, A. L., et al. (2014). The role of ligand efficiency measures in drug discovery. Nature reviews. Drug discovery, 13(2), 105–121. [Link]

  • Drug Hunter. (n.d.). Ligand Efficiency Metrics Calculators. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Retrieved from [Link]

  • Grokipedia. (n.d.). Lipophilic efficiency. Retrieved from [Link]

  • Yoshikawa, M., et al. (2016). Design and synthesis of potent and selective pyridazin-4(1H)-one-based PDE10A inhibitors interacting with Tyr683 in the PDE10A selectivity pocket. Bioorganic & medicinal chemistry, 24(14), 3236–3248. [Link]

  • Davila-Garcia, M. I., et al. (2015). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Neurochemical research, 40(12), 2447–2459. [Link]

  • Dougherty, D. A. (2000). From ab initio quantum mechanics to molecular neurobiology: a cation-π binding site in the nicotinic receptor. Journal of the American Chemical Society, 122(1), 1–7. [Link]

  • Shultz, M. D. (2014). Validity of Ligand Efficiency Metrics. ACS medicinal chemistry letters, 5(6), 593–595. [Link]

  • Gündisch, D., et al. (2002). Synthesis and binding affinities of 5-(3-pyridinyl)- and 5-(3-quinolinyl)-4-azahomoadamantanes to alpha7 nicotinic acetylcholine receptors. Bioorganic & medicinal chemistry letters, 12(16), 2209–2211. [Link]

  • Fundación MEDINA. (n.d.). CYP450 Inhibition. Retrieved from [Link]

  • The University of Manchester. (n.d.). Whole-cell patch clamp recording of spontaneous postsynaptic currents. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for screening NCE's. Retrieved from [Link]

  • AstraZeneca. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • Ke, Y., et al. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic letters, 20(22), 7101–7105. [Link]

  • Dahms, A., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Journal of medicinal chemistry, 65(8), 6066–6081. [Link]

  • Google Patents. (n.d.). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.
  • Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Emerald Cloud Lab. (n.d.). ExperimentNephelometryKinetics Documentation. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Ahmed, R., et al. (2025). Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. South Eastern European Journal of Public Health (SEEJPH). [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 245-252. [Link]

  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 235-250. [Link]

  • Evotec. (n.d.). Cytochrome P450 Inhibition assay. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2021(4), M1291. [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Pyridazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendance of the Pyridazine Scaffold in Medicinal Chemistry

To the dedicated researcher in drug discovery, the selection of a core heterocyclic scaffold is a decision of paramount importance, profoundly influencing the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent. Among the pantheon of nitrogen-containing heterocycles, the pyridazine ring has steadily gained prominence.[1] Its unique arrangement of two adjacent nitrogen atoms imparts a distinct set of physicochemical properties, including a high dipole moment, robust hydrogen bonding capability, and a lower basicity compared to its pyridine isomer.[1][2] These attributes can be artfully exploited to optimize drug-target interactions and enhance solubility. However, the very electronic nature that makes the pyridazine scaffold attractive also presents a metabolic challenge. Understanding and predicting the metabolic fate of pyridazine analogs is therefore crucial for their successful development. This guide provides a comprehensive comparison of the metabolic stability of various pyridazine analogs, supported by experimental data, to empower researchers in the rational design of more durable and efficacious drug candidates.

The Metabolic Landscape of Pyridazines: Key Pathways and Influencing Factors

The metabolic transformation of pyridazine-containing molecules is primarily orchestrated by the Cytochrome P450 (CYP) superfamily of enzymes and, to a lesser extent, Flavin-containing Monooxygenases (FMOs).[3][4] These enzymatic systems catalyze a range of oxidative reactions that ultimately facilitate the elimination of the drug from the body. The principal metabolic pathways for pyridazine analogs include:

  • N-oxidation: The lone pairs of electrons on the pyridazine nitrogen atoms are susceptible to oxidation, forming N-oxides. This is a common metabolic route for many nitrogen-containing heterocycles and can be mediated by both CYPs and FMOs.[5][6]

  • Aromatic Hydroxylation: The carbon atoms of the pyridazine ring can undergo hydroxylation, a classic CYP-mediated reaction. The position of hydroxylation is influenced by the electronic properties of the ring and the nature of its substituents.[7]

  • Metabolism of Substituents: The substituents attached to the pyridazine core are also major sites of metabolic attack. This can involve aliphatic hydroxylation, N-dealkylation, O-dealkylation, and other common metabolic transformations.

The susceptibility of a pyridazine analog to metabolism is not solely determined by the pyridazine core itself, but is a complex interplay of several factors:

  • Electronic Effects of Substituents: The electronic nature of the groups attached to the pyridazine ring plays a critical role. Electron-withdrawing groups can decrease the electron density of the ring, making it less prone to oxidation. Conversely, electron-donating groups can increase the electron density, potentially accelerating metabolism.[8]

  • Steric Hindrance: Bulky substituents can sterically hinder the approach of metabolizing enzymes to the pyridazine core or adjacent metabolic "hotspots," thereby improving metabolic stability.

  • Lipophilicity: In general, highly lipophilic compounds tend to exhibit greater metabolic clearance. Modulating the lipophilicity of pyridazine analogs through substituent changes can significantly impact their metabolic stability.[5]

Comparative Analysis of Metabolic Stability: A Data-Driven Approach

To illustrate the practical implications of these principles, we will now delve into a comparative analysis of the metabolic stability of a series of pyridazine analogs. The data presented below is derived from a study on piperazin-1-ylpyridazines, where the in vitro half-life (t½) in human and mouse liver microsomes was determined.[5] A longer half-life indicates greater metabolic stability.

Compound IDR1 SubstituentR2 SubstituentHuman Liver Microsomes t½ (min)[5]Mouse Liver Microsomes t½ (min)[5]
1 HH32
17 HH (Pyrazine core instead of Pyridazine)<1.5<1.5
29 3-F4-F105113

Analysis of the Data:

The data clearly demonstrates the profound impact of substitution on the metabolic stability of the pyridazine scaffold.

  • The Unsubstituted Core (Compound 1): The parent compound with no substituents on the terminal phenyl ring exhibits very rapid metabolism, with half-lives of only 3 and 2 minutes in human and mouse liver microsomes, respectively.[5] This indicates the presence of significant metabolic liabilities.

  • The Impact of Bioisosteric Replacement (Compound 17 vs. 1): Replacing the pyridazine ring with a pyrazine (Compound 17) resulted in an even faster rate of metabolism.[5] This highlights that subtle changes in the heterocyclic core can have dramatic effects on metabolic stability and underscores the favorable intrinsic stability of the pyridazine ring in this context.

  • The Power of Halogenation (Compound 29): The introduction of fluorine atoms at the 3- and 4-positions of the terminal phenyl ring (Compound 29) leads to a remarkable increase in metabolic stability. The half-life in human liver microsomes increased by over 30-fold, from 3 minutes to 105 minutes.[5] A similar dramatic improvement was observed in mouse liver microsomes. This is a classic example of how electron-withdrawing fluorine atoms can "shield" the molecule from oxidative metabolism.[8]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To provide a practical framework for researchers, a detailed, step-by-step methodology for a typical in vitro liver microsomal stability assay is presented below. This protocol is a self-validating system, incorporating appropriate controls to ensure the integrity of the experimental results.

Objective: To determine the in vitro metabolic stability of pyridazine analogs by measuring their rate of disappearance upon incubation with liver microsomes.

Materials:

  • Test pyridazine analogs

  • Pooled human or other species liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compounds (one high-turnover and one low-turnover, e.g., verapamil and diazepam)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis prep_cpd Prepare test compound and control solutions pre_incubate Pre-incubate compound and microsome mix at 37°C prep_cpd->pre_incubate prep_microsomes Prepare microsome/ NADPH regenerating system mix prep_microsomes->pre_incubate initiate_rxn Initiate reaction with NADPH regenerating system pre_incubate->initiate_rxn time_points Incubate and collect samples at time points (e.g., 0, 5, 15, 30, 60 min) initiate_rxn->time_points quench Quench reaction with acetonitrile + internal standard time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate % remaining, t½, and intrinsic clearance lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of the test pyridazine analogs and positive control compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • On the day of the experiment, thaw the pooled liver microsomes on ice and dilute to the desired concentration in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compounds and positive controls to the wells.

    • Add the diluted liver microsome suspension to each well.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative controls (which receive buffer only). The time of addition is considered t=0.

  • Time Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a quenching solution of cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge at high speed to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point, relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm of the percent remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate equations that factor in the microsomal protein concentration.

Self-Validation and Controls:

  • Negative Control (without NADPH): This control ensures that the disappearance of the compound is due to enzymatic metabolism and not chemical instability or non-specific binding.

  • Positive Controls (High and Low Turnover): These controls validate the activity of the microsomal preparation and the assay procedure. The results for the positive controls should fall within a predefined range.

  • Internal Standard: The internal standard corrects for variations in sample processing and LC-MS/MS analysis.

Conclusion: Rational Design for Enhanced Metabolic Stability

The metabolic stability of pyridazine analogs is a critical parameter that can be rationally modulated through careful structural design. As the experimental data demonstrates, strategic substitution, guided by an understanding of metabolic pathways and the electronic properties of the pyridazine ring, can dramatically enhance the half-life of these compounds. The use of in vitro assays, such as the liver microsomal stability assay, provides an invaluable tool for the early assessment and optimization of pyridazine-based drug candidates. By integrating the principles and methodologies outlined in this guide, researchers can more effectively navigate the metabolic maze and unlock the full therapeutic potential of the versatile pyridazine scaffold.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. [Source Name]. [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. [Source Name]. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Publications. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. [Link]

  • A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. PMC. [Link]

  • Pyridazine derivatives useful in therapy.
  • Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. PMC. [Link]

  • Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. PMC. [Link]

  • N- and S-oxidation model of the flavin-containing monooxygenases. Optibrium. [Link]

  • Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. ACS Publications. [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. [Source Name]. [Link]

  • Substituted pyridazine compound.
  • In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]

  • (PDF) Quantitative Structure-Activity Relationship (QSAR): Modeling Approaches to Biological Applications. ResearchGate. [Link]

  • Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. PubMed Central. [Link]

  • Structural Features of Cytochromes P450 and Ligands that Affect Drug Metabolism as Revealed by X-ray Crystallography and NMR. PubMed Central. [Link]

  • A quantitative structure-activity relationship (QSAR) study of alkylpyrazine odor modalities. [Source Name]. [Link]

  • (PDF) The action of cytochrome p450 enzymes and flavin- containing monooxygenases on the N-oxide of pyrrolizidine alkaloid monocrotaline. ResearchGate. [Link]

  • UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. PMC. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Source Name]. [Link]

  • N- and S-Oxidation Model of the Flavin-containing Monooxygenases. Optibrium. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PubMed Central. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge at UChicago. [Link]

  • Mirtazapine. Wikipedia. [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.